2-Methoxy-4-(tributylstannyl)pyridine
Description
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Properties
IUPAC Name |
tributyl-(2-methoxypyridin-4-yl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NO.3C4H9.Sn/c1-8-6-4-2-3-5-7-6;3*1-3-4-2;/h3-5H,1H3;3*1,3-4H2,2H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCHQMWVWLUINRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC(=NC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33NOSn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10656779 | |
| Record name | 2-Methoxy-4-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1204580-72-2 | |
| Record name | 2-Methoxy-4-(tributylstannyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204580-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-4-(tributylstannyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10656779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 2-Methoxy-4-(tributylstannyl)pyridine in Drug Discovery and Development
CAS Number: 1204580-72-2[1][2]
Introduction
2-Methoxy-4-(tributylstannyl)pyridine is a key organometallic building block, particularly valuable for researchers, scientists, and professionals in drug development. Its utility lies primarily in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. This reaction allows for the efficient and versatile formation of carbon-carbon bonds, enabling the incorporation of the 2-methoxypyridin-4-yl moiety into complex molecular architectures. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of approved drugs, and reagents such as this provide a direct route to novel pharmaceutical candidates.
This technical guide provides an in-depth overview of this compound, including its chemical properties, a detailed experimental protocol for its synthesis, and its primary application in drug discovery.
Chemical Properties and Data
Quantitative data and key chemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 1204580-72-2 | [1][2] |
| Molecular Formula | C₁₈H₃₃NOSn | |
| Molecular Weight | 398.17 g/mol | |
| Physical Form | Solid | |
| SMILES String | CCCC--INVALID-LINK--(CCCC)c1ccnc(OC)c1 | |
| InChI Key | UCHQMWVWLUINRX-UHFFFAOYSA-N |
Experimental Protocols
Synthesis of the Precursor: 2-Methoxy-4-bromopyridine
A common precursor for the target molecule is 2-methoxy-4-bromopyridine. One method for its synthesis involves the diazotization of 2-methoxy-4-aminopyridine followed by a Sandmeyer-type reaction.
Synthesis of this compound
The final step involves a lithium-halogen exchange followed by quenching with tributyltin chloride. This is a standard method for the preparation of organostannanes.
Reaction:
4-Bromo-2-methoxypyridine + n-BuLi → 4-Lithio-2-methoxypyridine 4-Lithio-2-methoxypyridine + Bu₃SnCl → this compound
Detailed Methodology:
-
Materials:
-
4-Bromo-2-methoxypyridine
-
n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M solution)
-
Tributyltin chloride (Bu₃SnCl)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas for inert atmosphere
-
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a dropping funnel, add 4-bromo-2-methoxypyridine (1.0 equivalent) and dissolve in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via the dropping funnel, maintaining the temperature at -78 °C. Stir the resulting mixture at this temperature for 1 hour.
-
In a separate, dry flask, dissolve tributyltin chloride (1.1 equivalents) in anhydrous THF.
-
Add the tributyltin chloride solution to the reaction mixture at -78 °C. Allow the reaction to stir at -78 °C for 2-3 hours, then slowly warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
The product can be purified by column chromatography on silica gel.
-
Applications in Drug Discovery: The Stille Cross-Coupling Reaction
The primary utility of this compound in drug discovery is as a building block in the Stille cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the organostannane and an organic halide or triflate (R-X). This allows for the direct installation of the 2-methoxypyridine moiety onto a wide variety of molecular scaffolds.
The Stille reaction is highly valued in medicinal chemistry due to its tolerance of a wide range of functional groups, its stability to air and moisture, and the generally mild reaction conditions.[3][4]
General Experimental Protocol for Stille Coupling
-
Materials:
-
This compound
-
Aryl or heteroaryl halide/triflate
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if required, e.g., PPh₃, AsPh₃)
-
Solvent (e.g., toluene, DMF, dioxane)
-
Optional additives (e.g., CuI, CsF)
-
-
Procedure:
-
To a reaction vessel, add the aryl/heteroaryl halide (1.0 equivalent), this compound (1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and any ligand or additive.
-
Add the degassed solvent under an inert atmosphere.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an appropriate solvent.
-
Work-up typically involves washing with aqueous solutions to remove tin byproducts (e.g., aqueous KF or NH₄Cl) and purification by column chromatography.
-
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis of this compound from 4-amino-2-methoxypyridine.
Caption: Synthetic workflow for this compound.
Stille Cross-Coupling Catalytic Cycle
This diagram outlines the generally accepted mechanism for the Stille cross-coupling reaction.
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Conclusion
This compound is a valuable and versatile reagent for drug discovery and development. Its primary application in the Stille cross-coupling reaction provides a robust method for the synthesis of novel compounds containing the 2-methoxypyridine scaffold. The experimental protocols and conceptual diagrams provided in this guide offer a comprehensive resource for researchers and scientists working in the field of medicinal chemistry. While organotin compounds are toxic and require careful handling, their synthetic utility remains significant for accessing complex molecular targets.
References
- 1. This compound - CAS:1204580-72-2 - 如吉生物科技 [shruji.com]
- 2. store.p212121.com [store.p212121.com]
- 3. o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide: 2-Methoxy-4-(tributylstannyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-4-(tributylstannyl)pyridine is a key organometallic reagent primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. Its structure, featuring a methoxy-substituted pyridine ring coupled to a tributyltin moiety, makes it a versatile building block for the synthesis of complex heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, applications in the synthesis of bioactive molecules, particularly kinase inhibitors, and detailed experimental protocols.
Core Compound Data
The fundamental physicochemical properties of this compound are summarized below.
| Property | Value |
| Molecular Weight | 398.17 g/mol [1] |
| Molecular Formula | C₁₈H₃₃NOSn[1] |
| CAS Number | 1204580-72-2[1] |
| Appearance | Solid[1] |
| SMILES | CCCC--INVALID-LINK--(CCCC)c1ccnc(OC)c1[1] |
| InChI Key | UCHQMWVWLUINRX-UHFFFAOYSA-N[1] |
Application in Medicinal Chemistry: Synthesis of Kinase Inhibitors
The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[2][3] The introduction of an aryl group at the 4-position of the pyridine ring via Stille coupling with this compound can yield potent kinase inhibitors.[4][5] Kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), are critical regulators of cell signaling pathways and are often dysregulated in cancer.[4][6]
The Stille Cross-Coupling Reaction
The Stille reaction is a powerful carbon-carbon bond-forming reaction that couples an organostannane with an organic halide or triflate, catalyzed by a palladium complex. The general mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocols
General Protocol for Stille Cross-Coupling of this compound with an Aryl Halide
This protocol is a generalized procedure for the synthesis of 2-methoxy-4-arylpyridines, which are precursors to potent kinase inhibitors.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)
-
Anhydrous solvent (e.g., toluene, DMF, or dioxane)
-
Optional: Copper(I) iodide (CuI) as a co-catalyst
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), and the palladium catalyst (0.02-0.05 eq).
-
Add anhydrous solvent to the flask.
-
If using, add CuI (0.1-0.2 eq).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride to remove tin byproducts.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-methoxy-4-arylpyridine.
VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a synthesized compound to inhibit the enzymatic activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP
-
Substrate (e.g., a synthetic peptide)
-
Synthesized 2-methoxy-4-arylpyridine derivative
-
Detection reagent (e.g., Kinase-Glo®)
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the VEGFR-2 enzyme, substrate, and kinase buffer.
-
Add the test compound or vehicle control to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).[7]
-
Stop the reaction and measure the remaining ATP levels using a luminescent detection reagent.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control to determine the IC₅₀ value.[7]
Signaling Pathway Inhibition
The synthesized 2-methoxy-4-arylpyridine derivatives can act as inhibitors of the VEGFR-2 signaling pathway. VEGFR-2 is a receptor tyrosine kinase that, upon binding to its ligand VEGF, initiates a signaling cascade that promotes angiogenesis, cell proliferation, and survival, which are hallmarks of cancer.
Inhibition of the VEGFR-2 signaling pathway by a 2-methoxy-4-arylpyridine derivative.
By inhibiting the kinase activity of VEGFR-2, these compounds can block these downstream effects, making them promising candidates for anticancer drug development.[1]
Conclusion
This compound is a valuable reagent for the synthesis of substituted pyridines, which are important scaffolds in medicinal chemistry. The Stille cross-coupling reaction provides an efficient route to 2-methoxy-4-arylpyridines, which have demonstrated significant potential as inhibitors of key signaling kinases like VEGFR-2. The protocols and pathways described in this guide offer a framework for the synthesis and evaluation of novel therapeutic agents based on this versatile chemical entity.
References
- 1. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-Methoxy-4-(tributylstannyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Methoxy-4-(tributylstannyl)pyridine, a key building block in modern organic and medicinal chemistry. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and insights into the utility of this versatile reagent.
Core Chemical Properties
This compound is a solid organotin compound. Its core chemical and physical properties are summarized in the table below. It is important to handle this compound with care, as it is classified as toxic if swallowed, harmful in contact with skin, and can cause skin and eye irritation. It is also suspected of damaging fertility or the unborn child and causes damage to organs through prolonged or repeated exposure.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₃₃NOSn | [1][2] |
| Molecular Weight | 398.17 g/mol | [2] |
| CAS Number | 1204580-72-2 | [2] |
| Physical Form | Solid | |
| Boiling Point | 402.5 ± 55.0 °C (Predicted) | [3] |
| pKa | 4.66 (Predicted) | [3] |
| Storage Temperature | 0-8 °C | [3] |
Synthesis and Experimental Protocols
The synthesis of this compound is typically achieved through a two-step process involving the preparation of a 4-halo-2-methoxypyridine precursor, followed by a metal-halogen exchange and subsequent stannylation. While a specific protocol for the 4-tributylstannyl derivative is not explicitly detailed in the literature, a robust procedure can be constructed based on established methods for analogous pyridine derivatives.
Step 1: Synthesis of 2-Bromo-4-methoxypyridine (Precursor)
A common precursor for the target molecule is 2-bromo-4-methoxypyridine. One effective method for its synthesis involves the Sandmeyer reaction of 2-methoxy-4-aminopyridine.[4]
Experimental Protocol:
-
To a solution of 2-methoxy-4-aminopyridine (1 equivalent) in 48% hydrobromic acid, cool the mixture to -10 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below -5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction by carefully neutralizing with a 4 M sodium hydroxide solution to a pH of approximately 8.
-
Extract the aqueous layer with methyl tert-butyl ether (3 x volumes).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 4-bromo-2-methoxypyridine.[4]
Step 2: Synthesis of this compound
The final step involves a lithium-halogen exchange followed by quenching with tributyltin chloride. This method is analogous to the synthesis of other (tributylstannyl)pyridines.
Experimental Protocol:
-
Dissolve 2-bromo-4-methoxypyridine (1 equivalent) in anhydrous tetrahydrofuran (THF) in an oven-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the 4-lithio-2-methoxypyridine intermediate.
-
To this solution, add tributyltin chloride (1.2 equivalents) dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford this compound.
Reactivity and Applications in Drug Development
The primary utility of this compound in drug development lies in its application as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction.[5][6][7] This reaction allows for the formation of carbon-carbon bonds between the pyridine ring and various organic electrophiles, a common strategy in the synthesis of complex pharmaceutical compounds.
The methoxy group at the 2-position and the tributylstannyl group at the 4-position provide a specific substitution pattern that can be strategically incorporated into a target molecule. The Stille coupling is valued for its mild reaction conditions and tolerance of a wide range of functional groups, making it a powerful tool in late-stage functionalization during the synthesis of drug candidates.[5]
Representative Reaction: Stille Cross-Coupling
A typical Stille coupling reaction involving this compound would proceed as follows:
References
- 1. PubChemLite - this compound (C18H33NOSn) [pubchemlite.lcsb.uni.lu]
- 2. store.p212121.com [store.p212121.com]
- 3. This compound CAS#: 1204580-72-2 [m.chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-(Tributylstannyl)pyridine | [frontierspecialtychemicals.com]
An In-depth Technical Guide to the Synthesis of 2-Methoxy-4-(tributylstannyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthetic route to 2-Methoxy-4-(tributylstannyl)pyridine, a valuable building block in medicinal chemistry and materials science. The synthesis is presented in a two-stage process, commencing with the preparation of the key intermediate, 4-bromo-2-methoxypyridine, followed by its conversion to the final product via a lithium-halogen exchange and subsequent stannylation. Detailed experimental protocols, quantitative data, and process diagrams are provided to facilitate replication and understanding.
I. Synthetic Strategy
The synthesis of this compound is most effectively achieved through a two-step sequence. The first step involves the directed ortho-lithiation of 4-methoxypyridine, followed by bromination to yield 4-bromo-2-methoxypyridine. The second step employs a lithium-halogen exchange on this intermediate, and the resulting organolithium species is quenched with tributyltin chloride to afford the target compound.
Caption: Overall synthetic strategy for this compound.
II. Experimental Protocols
Step 1: Synthesis of 4-Bromo-2-methoxypyridine
This procedure is adapted from established methods for the regioselective bromination of substituted pyridines.[1]
Reaction Scheme:
Caption: Reaction scheme for the synthesis of 4-Bromo-2-methoxypyridine.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Methoxypyridine | 109.13 | 5.0 g | 45.8 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 20.2 mL | 50.4 |
| Tetramethylethylenediamine (TMEDA) | 116.24 | 7.6 mL | 50.4 |
| 1,2-Dibromo-1,1,2,2-tetrachloroethane | 325.64 | 16.5 g | 50.7 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |
| Diethyl ether | - | 100 mL | - |
| Saturated aq. Sodium Bicarbonate | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
A dry 250 mL three-necked flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 4-methoxypyridine (5.0 g, 45.8 mmol) and anhydrous THF (100 mL).
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Tetramethylethylenediamine (TMEDA) (7.6 mL, 50.4 mmol) is added, followed by the dropwise addition of n-butyllithium (20.2 mL, 50.4 mmol, 2.5 M in hexanes) over 20 minutes, maintaining the internal temperature below -70 °C.
-
The resulting dark solution is stirred at -78 °C for 1 hour.
-
A solution of 1,2-dibromo-1,1,2,2-tetrachloroethane (16.5 g, 50.7 mmol) in anhydrous THF (20 mL) is added dropwise over 30 minutes, keeping the temperature below -70 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution (50 mL).
-
The mixture is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-bromo-2-methoxypyridine as a colorless oil.
Expected Yield: 70-80%
Step 2: Synthesis of this compound
This protocol is based on standard procedures for the stannylation of aryl halides.[2]
Reaction Scheme:
Caption: Reaction scheme for the synthesis of this compound.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| 4-Bromo-2-methoxypyridine | 188.02 | 5.0 g | 26.6 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 11.7 mL | 29.3 |
| Tributyltin chloride | 325.49 | 9.5 mL | 34.6 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |
| Saturated aq. Ammonium Chloride | - | 50 mL | - |
| Ethyl acetate | - | 150 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
A dry 250 mL three-necked flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 4-bromo-2-methoxypyridine (5.0 g, 26.6 mmol) and anhydrous THF (100 mL).
-
The solution is cooled to -78 °C in a dry ice/acetone bath.
-
n-Butyllithium (11.7 mL, 29.3 mmol, 2.5 M in hexanes) is added dropwise over 20 minutes, maintaining the internal temperature below -70 °C. The solution typically turns a deep red or brown color.
-
The mixture is stirred at -78 °C for 1 hour.
-
Tributyltin chloride (9.5 mL, 34.6 mmol) is added dropwise over 20 minutes at -78 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL).
-
The mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, often with 1% triethylamine to prevent decomposition on silica) to yield this compound as a colorless to pale yellow oil.
Expected Yield: 85-95%
III. Data Presentation
Table 1: Summary of Reaction Parameters and Yields
| Step | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | 4-Methoxypyridine | n-BuLi, TMEDA, C₂Br₂Cl₄ | THF | -78 to rt | 12 | 4-Bromo-2-methoxypyridine | 70-80 |
| 2 | 4-Bromo-2-methoxypyridine | n-BuLi, Bu₃SnCl | THF | -78 to rt | 3 | This compound | 85-95 |
Table 2: Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₁₈H₃₃NOSn |
| Molecular Weight | 398.17 g/mol |
| Appearance | Colorless to pale yellow oil |
| CAS Number | 1204580-72-2 |
| ¹H NMR (CDCl₃, δ) | ~ 8.0 (d, 1H), ~ 6.8 (d, 1H), ~ 6.7 (s, 1H), ~ 3.9 (s, 3H), 0.9-1.6 (m, 27H) |
| ¹³C NMR (CDCl₃, δ) | ~ 164, 150, 140, 120, 110, 53, 29, 27, 13, 10 |
| MS (ESI) | m/z 399 [M+H]⁺ |
Note: NMR chemical shifts (δ) are approximate and may vary slightly depending on the solvent and instrument.
IV. Experimental Workflow Visualization
Caption: Detailed experimental workflow for the two-step synthesis.
References
In-Depth Technical Guide: Spectral Data and Synthesis of 2-Methoxy-4-(tributylstannyl)pyridine
For the attention of: Researchers, scientists, and drug development professionals.
Therefore, this guide presents predicted mass spectrometry data for the target compound and, for illustrative purposes, experimental spectral data for the closely related analogue, 2-(tributylstannyl)pyridine. This approach allows for an informed estimation of the expected spectral characteristics.
Predicted Mass Spectrometry Data for 2-Methoxy-4-(tributylstannyl)pyridine
While experimental mass spectra are unavailable, predicted data provides valuable information regarding the expected mass-to-charge ratios for various adducts of the parent molecule. This data is crucial for the initial identification of the compound in mass spectrometry analyses.
| Adduct | Predicted m/z |
| [M+H]⁺ | 400.16570 |
| [M+Na]⁺ | 422.14764 |
| [M+NH₄]⁺ | 417.19224 |
| [M+K]⁺ | 438.12158 |
| [M-H]⁻ | 398.15114 |
Illustrative Spectral Data: 2-(tributylstannyl)pyridine
To provide a practical reference, the following tables summarize the experimental spectral data for 2-(tributylstannyl)pyridine, a structurally similar compound. These values can serve as a benchmark for researchers working with related organotin pyridine derivatives.
¹³C NMR Spectral Data of 2-(tributylstannyl)pyridine
Note: Specific peak assignments for the tributyltin group can vary slightly depending on the solvent and experimental conditions.
| Chemical Shift (δ) ppm | Assignment |
| Pyridine Ring | |
| 171.1 | C2 |
| 149.5 | C6 |
| 135.9 | C4 |
| 127.8 | C3 |
| 122.9 | C5 |
| Tributyltin Group | |
| 29.1 | Sn-CH₂-C H₂-CH₂-CH₃ |
| 27.3 | Sn-CH₂-CH₂-C H₂-CH₃ |
| 13.7 | Sn-CH₂-CH₂-CH₂-C H₃ |
| 9.6 | Sn-C H₂-CH₂-CH₂-CH₃ |
Mass Spectrometry (GC-MS) Data of 2-(tributylstannyl)pyridine
The mass spectrum of 2-(tributylstannyl)pyridine is characterized by the fragmentation pattern of the tributyltin moiety.
| m/z | Relative Intensity | Fragment |
| 369 | Moderate | [M]⁺ (tin isotope pattern) |
| 312 | High | [M - C₄H₉]⁺ |
| 255 | High | [M - 2(C₄H₉)]⁺ |
| 198 | High | [M - 3(C₄H₉)]⁺ or [Sn-Py]⁺ |
| 78 | Moderate | [Pyridine]⁺ |
| 57 | Very High | [C₄H₉]⁺ |
Infrared (IR) Spectral Data of 2-(tributylstannyl)pyridine
The IR spectrum will show characteristic peaks for the pyridine ring and the alkyl chains of the tributyltin group.
| Wavenumber (cm⁻¹) | Vibration |
| ~3050 | C-H stretch (aromatic) |
| 2955, 2923, 2853 | C-H stretch (aliphatic) |
| ~1575, 1550, 1455, 1420 | C=C and C=N stretching (pyridine ring) |
| ~1070, 995 | Ring breathing modes |
| ~750 | C-H out-of-plane bending |
Experimental Protocols
Plausible Synthesis of this compound
This protocol is adapted from established methods for the synthesis of similar aryltributylstannanes. The starting material for this synthesis would be 4-bromo-2-methoxypyridine.
Materials:
-
4-bromo-2-methoxypyridine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (e.g., 2.5 M)
-
Tributyltin chloride (Bu₃SnCl)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Nitrogen gas atmosphere
-
Standard glassware for anhydrous reactions
Procedure:
-
A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 4-bromo-2-methoxypyridine (1 equivalent).
-
Anhydrous THF is added to dissolve the starting material, and the solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium in hexanes (1.05 equivalents) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C. The formation of the lithiated intermediate is indicated by a color change.
-
The reaction mixture is stirred at -78 °C for an additional hour.
-
Tributyltin chloride (1.1 equivalents) is then added dropwise, again maintaining a low temperature.
-
After the addition is complete, the reaction is allowed to stir at -78 °C for one hour before being gradually warmed to room temperature and stirred for an additional 2-3 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of NH₄Cl.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by vacuum distillation to yield this compound.
Protocol for Spectral Data Acquisition
NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
¹H NMR: Acquire the spectrum on a 400 MHz or higher spectrometer. Expected signals would include those for the pyridine ring protons, the methoxy group protons, and the protons of the tributyltin moiety.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.
Mass Spectrometry:
-
Technique: Electron Ionization (EI) or Electrospray Ionization (ESI) are suitable.
-
Sample Introduction: For GC-MS, dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate. For direct infusion ESI, dissolve in a mixture of acetonitrile and water, possibly with a small amount of formic acid.
Infrared Spectroscopy:
-
Technique: Attenuated Total Reflectance (ATR) is a convenient method for solids or oils. A thin film can also be prepared on a salt plate (NaCl or KBr).
-
Data Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and characterization of this compound.
Caption: Synthetic pathway for this compound.
Caption: Workflow for the spectral analysis of the final product.
An In-depth Technical Guide on the Safety and Handling of 2-Methoxy-4-(tributylstannyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety and handling information for 2-Methoxy-4-(tributylstannyl)pyridine, a versatile organotin reagent frequently employed in synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions. This document is intended for laboratory personnel and researchers to ensure the safe and effective use of this compound.
Chemical and Physical Properties
This compound is a solid at room temperature. Key identifying information and physical properties are summarized in the table below.
| Property | Value |
| CAS Number | 1204580-72-2 |
| Molecular Formula | C₁₈H₃₃NOSn |
| Molecular Weight | 398.17 g/mol |
| Appearance | Solid |
| Boiling Point | 402.5 ± 55.0 °C (Predicted) |
| Storage Temperature | 0-8 °C |
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) classifications are summarized below, followed by essential safety precautions.
GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Reproductive Toxicity | 1B | H360FD: May damage fertility. May damage the unborn child |
| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs through prolonged or repeated exposure |
| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life |
| Hazardous to the Aquatic Environment, Long-term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |
Personal Protective Equipment (PPE) and Engineering Controls
Due to the toxicity of organotin compounds, strict adherence to safety protocols is mandatory.
-
Engineering Controls: All manipulations of this compound should be conducted in a well-ventilated fume hood.
-
Eye Protection: Chemical safety goggles or a face shield are required.
-
Skin Protection: A flame-retardant laboratory coat, along with appropriate chemical-resistant gloves (e.g., nitrile), must be worn. Change gloves immediately if they become contaminated.
-
Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.
Safe Handling and Storage
-
Handling: Avoid all personal contact, including inhalation of dust or vapors. Do not eat, drink, or smoke when using this product. Wash hands and any exposed skin thoroughly after handling.[1]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents.[2] The recommended storage temperature is between 0-8 °C.
Experimental Protocols: Stille Cross-Coupling Reaction
This compound is a key reagent in Stille cross-coupling reactions for the formation of carbon-carbon bonds. Below is a representative experimental protocol. Note that specific reaction conditions may need to be optimized for different substrates.
General Procedure for Stille Coupling
This protocol describes the coupling of an aryl halide with this compound.
Materials:
-
Aryl halide (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous and degassed solvent (e.g., toluene, THF, or DMF)
-
Optional: Ligand (e.g., PPh₃, AsPh₃), Copper(I) iodide (CuI) as a co-catalyst.
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide and the palladium catalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Add this compound to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (monitored by TLC or GC/LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Work-up: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate). To remove the tin byproducts, wash the organic phase with a saturated aqueous solution of potassium fluoride (KF). The resulting precipitate of tributyltin fluoride can be removed by filtration through celite. Further wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Experimental Workflow for a General Stille Coupling Reaction
Caption: A generalized workflow for a palladium-catalyzed Stille cross-coupling reaction.
Toxicology and Biological Effects
Organotin compounds, as a class, are known for their toxicity. The biological effects are primarily dependent on the number and nature of the organic groups attached to the tin atom.
General Toxicity of Organotin Compounds
Tributyltin (TBT) compounds, such as this compound, are known to be highly toxic. Their adverse effects can include:
-
Endocrine Disruption: Organotins are known endocrine disruptors.
-
Neurotoxicity: They can have toxic effects on the central nervous system.
-
Immunotoxicity: Some organotin compounds can suppress the immune system.
-
Cytotoxicity: Studies on various organotin compounds have demonstrated their ability to induce apoptosis (programmed cell death) in cancer cell lines. This is often mediated through the mitochondrial intrinsic pathway.
Potential Signaling Pathways Affected by Organotin Compounds
While specific signaling pathways for this compound have not been extensively studied, research on related organotin compounds suggests potential interactions with several key cellular pathways:
-
Apoptosis Induction: Organotins can trigger apoptosis through the activation of caspases and modulation of the Bcl-2 family of proteins.
-
MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation, differentiation, and survival, can be affected by organotin compounds.
-
Calcium Homeostasis: Disruption of intracellular calcium signaling is another mechanism of organotin toxicity.
Logical Relationship of Organotin Toxicity
Caption: A diagram illustrating the potential toxicological effects of organotin compounds.
First Aid Measures
-
If Swallowed: Immediately call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.
-
If on Skin: Remove all contaminated clothing immediately. Rinse skin with plenty of water. Get medical attention if irritation persists.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention if eye irritation persists.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: Emits toxic fumes under fire conditions.
Disposal Considerations
Dispose of this chemical and its container in accordance with local, regional, and national regulations. Waste must be handled as hazardous. Do not allow it to enter drains or waterways.
This guide is intended to provide essential safety and handling information. It is not a substitute for a comprehensive risk assessment that should be conducted before using this chemical. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.
References
In-Depth Technical Guide: Stability and Storage of 2-Methoxy-4-(tributylstannyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-Methoxy-4-(tributylstannyl)pyridine. The information herein is intended to support researchers, scientists, and professionals in drug development in the safe and effective handling and storage of this organometallic compound.
Overview of this compound
This compound is a substituted pyridine derivative containing a tributyltin moiety. Organotin compounds are valuable reagents in organic synthesis, particularly in cross-coupling reactions such as the Stille coupling, where they serve as a source of nucleophilic carbon fragments. The methoxy-substituted pyridine core is a common structural motif in medicinal chemistry, making this compound a potentially useful building block for the synthesis of novel pharmaceutical agents. However, like many organotin reagents, its stability is a critical factor that can influence reaction outcomes and shelf-life.
Stability Profile
Organotin compounds are known to be susceptible to hydrolysis and oxidation. The tin-carbon bond can be cleaved under various conditions, leading to the formation of less substituted and inorganic tin species. The pyridine ring itself is relatively stable, but the methoxy group can be susceptible to hydrolysis under acidic conditions.
Table 1: Summary of Stability Data for Tributyltin (TBT) Compounds
| Parameter | Condition | Observation | Half-life (t½) |
| Hydrolytic Stability (Tributyltin Chloride) | Artificial Seawater | Slow degradation | 13.6 years |
| General Sensitivity | Air (Oxygen & Moisture) | Susceptible to oxidation and hydrolysis | Not specified |
| Thermal Stability | Elevated Temperatures | Prone to decomposition | Not specified |
Note: The quantitative data is for tributyltin chloride in an aqueous environment and should be considered as an indicator of the general stability of the tributyltin moiety.
Recommended Storage and Handling Conditions
To ensure the integrity and reactivity of this compound, the following storage and handling conditions are recommended:
-
Temperature: Store in a refrigerator at 0-8 °C for long-term storage.[1]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent degradation from air and moisture. Organotin reagents are typically air-sensitive.[1]
-
Container: Use a tightly sealed, amber glass vial or a bottle with a secure, airtight cap to protect from light and air ingress. For frequent use, packaging with a septum, such as a Sure/Seal™ bottle, is advisable to allow for the withdrawal of the reagent via syringe under an inert atmosphere.
-
Handling: All manipulations should be carried out in a well-ventilated fume hood. Use dry glassware and solvents to prevent hydrolysis. Standard techniques for handling air-sensitive reagents, such as cannula transfer or the use of gas-tight syringes, should be employed.
Potential Degradation Pathways
The degradation of this compound is expected to proceed through several pathways, primarily involving the tributyltin group. The following diagram illustrates the key factors that can lead to the degradation of the compound and the potential products that may form.
Caption: Factors influencing the stability and potential degradation pathways of this compound.
Experimental Protocols
A comprehensive assessment of the stability of this compound should be conducted following established guidelines, such as those from the International Council for Harmonisation (ICH), adapted for an air-sensitive organometallic compound.
Representative Stability Study Protocol
This protocol outlines a general procedure for evaluating the stability of this compound under various conditions.
Objective: To determine the stability of this compound under accelerated and long-term storage conditions and to identify potential degradation products.
Materials:
-
This compound (at least three batches)
-
Amber glass vials with PTFE-lined septa caps
-
Inert gas (Argon or Nitrogen)
-
Stability chambers with controlled temperature and humidity
-
Analytical instrumentation (e.g., HPLC-UV, LC-MS, GC-MS, NMR)
Procedure:
-
Sample Preparation:
-
Dispense aliquots of this compound into the amber glass vials under an inert atmosphere.
-
Securely cap the vials.
-
Prepare a sufficient number of samples for each storage condition and time point.
-
-
Storage Conditions (based on ICH guidelines):
-
Long-term: 25 °C ± 2 °C / 60% RH ± 5% RH
-
Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
-
Refrigerated (Control): 5 °C ± 3 °C
-
-
Testing Schedule:
-
Time points: 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies.
-
Time points: 0, 3, and 6 months for accelerated studies.
-
-
Analytical Methods:
-
At each time point, retrieve samples from each storage condition.
-
Allow samples to equilibrate to room temperature before analysis.
-
Analyze the samples for the following:
-
Appearance: Visual inspection for color change or precipitation.
-
Assay: Quantify the amount of this compound remaining using a validated chromatographic method (e.g., HPLC-UV or GC-MS).
-
Degradation Products: Identify and quantify any degradation products using LC-MS or GC-MS. Compare the chromatograms to the initial time point to detect new peaks.
-
-
-
Data Analysis:
-
Plot the assay value of this compound as a function of time for each storage condition.
-
Determine the degradation rate and calculate the shelf-life based on the long-term stability data.
-
Identify the structure of major degradation products.
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for the stability testing of this compound.
Caption: Workflow for a comprehensive stability study of this compound.
Conclusion
This compound is a valuable but sensitive organometallic reagent. Its stability is paramount for its successful application in organic synthesis. Proper storage under refrigerated (0-8 °C), inert, and dark conditions is essential to minimize degradation. The primary degradation pathways are expected to involve hydrolysis and oxidation of the tributyltin moiety, leading to destannylation. Researchers and drug development professionals should adhere to strict protocols for handling air-sensitive compounds and consider conducting in-house stability studies to ensure the quality and reliability of this reagent in their synthetic endeavors.
References
An In-depth Technical Guide to Organotin Compounds in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of organotin compounds in cross-coupling reactions, with a primary focus on the Stille reaction. It covers the core principles, reaction mechanisms, practical experimental protocols, and applications in complex molecule synthesis, particularly within the pharmaceutical industry.
Introduction to Organotin Compounds in Cross-Coupling
Organotin compounds, or organostannanes, are a class of organometallic compounds containing a tin-carbon bond. Their application in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, has become a cornerstone of modern organic synthesis. The Stille reaction facilitates the formation of carbon-carbon bonds between an organostannane and an organic halide or pseudohalide.[1][2]
The reaction is valued for its tolerance of a wide variety of functional groups, the stability of organostannane reagents to air and moisture, and generally mild reaction conditions.[3][4] These characteristics make it a powerful tool for the construction of complex molecular architectures, including those found in natural products and active pharmaceutical ingredients.[5][6] However, a significant drawback is the toxicity of organotin compounds, which necessitates careful handling and thorough purification of the final products.[2][7]
The Stille Reaction: Mechanism and Catalytic Cycle
The Stille reaction proceeds via a catalytic cycle involving a palladium catalyst.[2] The cycle is generally understood to comprise three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1][8]
The Catalytic Cycle of the Stille Reaction
Caption: The catalytic cycle of the Stille cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halide (or pseudohalide) bond of the electrophile (R¹-X). This step forms a Pd(II) intermediate.[1][4] The reactivity of the halide is typically I > Br > Cl.[2]
-
Transmetalation: The organostannane (R²-SnR₃) then reacts with the Pd(II) complex. The organic group (R²) is transferred from the tin atom to the palladium center, and the tin halide (X-SnR₃) is eliminated. This is often the rate-determining step of the reaction.[2][9]
-
Reductive Elimination: The final step involves the formation of a new carbon-carbon bond between R¹ and R² as they are eliminated from the palladium center. This regenerates the active Pd(0) catalyst, which can then enter another catalytic cycle.[1][4]
Quantitative Data on Stille Coupling Reactions
The versatility of the Stille reaction is demonstrated by its application to a wide range of substrates. The following tables summarize representative quantitative data for the coupling of various organostannanes and organic halides.
Table 1: Stille Coupling of Aryl and Heteroaryl Halides with Organostannanes
| Entry | Aryl/Heteroaryl Halide | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | (Tributylstannyl)furan | Pd(OAc)₂ (2) | P(o-tol)₃ (8) | NMP | 120 | 1 | 95 |
| 2 | Bromobenzene | Tetraphenyltin | Si-PNHC-Pd (0.005) | - | NMP | 120 | 1 | 80 |
| 3 | 4-Nitrobromobenzene | Tetraphenyltin | Si-PNHC-Pd (0.005) | - | NMP | 120 | 2 | 90 |
| 4 | 4-Cyanobromobenzene | Tetraphenyltin | Si-PNHC-Pd (0.005) | - | NMP | 120 | 2 | 95 |
| 5 | 4-Chlorobromobenzene | Tetraphenyltin | Si-PNHC-Pd (0.005) | - | NMP | 120 | 2 | 80 |
| 6 | 4-Methylbromobenzene | Tetraphenyltin | Si-PNHC-Pd (0.005) | - | NMP | 120 | 3 | 90 |
| 7 | 3-Chlorotoluene | 2-Furyltributyltin | Pd(P(t-Bu)₃)₂ (2) | - | TPGS-750-M/H₂O | RT | 24 | 92 |
| 8 | 4-Bromoacetophenone | Phenyltributylstannane | Pd(P(t-Bu)₃)₂ (2) | - | TPGS-750-M/H₂O | RT | 24 | 95 |
Data sourced from multiple studies to show a range of conditions and yields.[10][11]
Table 2: Stille Coupling of Vinyl Halides with Organostannanes
| Entry | Vinyl Halide | Organostannane | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | (Z)-β-Bromostyrene | (E)-Tributyl(2-phenylethenyl)stannane | Pd₂(dba)₃ (1) | P(o-tol)₃ (4) | TPGS-750-M/H₂O | RT | 24 | 91 |
| 2 | (E)-β-Bromostyrene | (E)-Tributyl(2-phenylethenyl)stannane | Pd(P(t-Bu)₃)₂ (2) | - | TPGS-750-M/H₂O | RT | 24 | 89 |
| 3 | 1-Iodocyclohexene | Tributyl(vinyl)stannane | Pd(P(t-Bu)₃)₂ (2) | - | TPGS-750-M/H₂O | RT | 24 | 88 |
Data sourced from a study on Stille couplings in aqueous media.[10]
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of Stille coupling reactions. Below are representative experimental protocols.
General Procedure for Stille Coupling of an Enol Triflate with an Organotin Reagent
This protocol is adapted from a documented synthesis.[1]
Materials:
-
Enol triflate (1.0 eq)
-
Organotin reagent (1.15 eq)
-
Pd(dppf)Cl₂·DCM (0.1 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Lithium chloride (LiCl) (5.3 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask, add the enol triflate and anhydrous DMF.
-
Sequentially add CuI, Pd(dppf)Cl₂·DCM, and LiCl to the flask.
-
Purge the reaction flask with an inert gas (e.g., Argon) for 10 minutes.
-
Add the organotin reagent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 40 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Transfer the mixture to a separatory funnel containing an aqueous ammonia solution and extract with an organic solvent (e.g., hexane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Stille Coupling of an Aryl Halide with an Organostannane
This is a general protocol that may require optimization for specific substrates.[3]
Materials:
-
Aryl halide (1.0 eq)
-
Organostannane (1.1-1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene, THF, or DMF)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the aryl halide and the palladium catalyst in the chosen solvent.
-
Add the organostannane to the reaction mixture via syringe.
-
Heat the reaction to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or GC-MS).
-
After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate.
-
To remove tin byproducts, wash the organic phase with a saturated aqueous solution of potassium fluoride (KF). A precipitate of tributyltin fluoride will form and can be removed by filtration through Celite.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by column chromatography.
Visualization of Workflows and Pathways
Experimental Workflow for a Typical Stille Coupling Reaction
The following diagram illustrates the general workflow for setting up, running, and working up a Stille coupling reaction.
Caption: A generalized experimental workflow for the Stille reaction.
Logical Relationship in Stille Carbonylative Cross-Coupling
A common variation of the Stille reaction is the carbonylative coupling, where a carbonyl group is inserted between the two coupling partners, providing a route to ketones.[2][9]
References
- 1. Stille Coupling | NROChemistry [nrochemistry.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. jk-sci.com [jk-sci.com]
- 8. grokipedia.com [grokipedia.com]
- 9. chemtube3d.com [chemtube3d.com]
- 10. Stille couplings in water at room temperature - Green Chemistry (RSC Publishing) DOI:10.1039/C2GC36042J [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Stille coupling reaction mechanism explained
An In-Depth Technical Guide to the Stille Coupling Reaction Mechanism
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille coupling reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forges carbon-carbon bonds.[1] Discovered by John Kenneth Stille, the reaction joins an organotin compound (organostannane) with an organic halide or pseudohalide.[2][3] Its significance in modern organic synthesis, particularly in the creation of complex molecules for pharmaceuticals and materials science, is immense.[4][5] This is largely due to the stability of organostannane reagents in the presence of air and moisture and their tolerance for a wide variety of functional groups, allowing for reactions under mild conditions.[2][6] However, a primary drawback is the high toxicity of the organotin compounds, which necessitates careful handling and thorough purification to remove tin byproducts.[2][6]
The general form of the Stille reaction can be represented as:
R¹-X + R²-Sn(R³)₃ → [Pd Catalyst] → R¹-R² + X-Sn(R³)₃
Here, R¹ and R² are the organic fragments to be coupled, X is typically a halide (I, Br, Cl) or a pseudohalide (e.g., triflate, OTf), and R³ is a non-transferable group on the tin atom, usually butyl or methyl.[2][7]
This guide provides a detailed exploration of the core mechanistic steps of the Stille reaction, supported by quantitative data, experimental protocols, and process diagrams to offer a comprehensive resource for professionals in chemical research and development.
The Core Mechanism: A Catalytic Cycle
The mechanism of the Stille coupling has been studied extensively and proceeds via a catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][6] The active catalyst in this cycle is a coordinatively unsaturated 14-electron Pd(0) complex, which is typically generated in situ from a more stable 16- or 18-electron precatalyst such as Pd(PPh₃)₄ or Pd(dba)₂ through ligand dissociation.[5]
Oxidative Addition
The cycle begins with the oxidative addition of the organic electrophile (R¹-X) to the active 14-electron Pd(0) catalyst.[5] This concerted reaction forms a 16-electron Pd(II) intermediate, where the palladium center has been oxidized from the 0 to the +2 state.[5] The initial product is a cis-complex, which, due to steric hindrance from bulky ligands (L), often rapidly isomerizes to the more thermodynamically stable trans-isomer.[5][7] The reactivity of the electrophile is a critical factor, with the typical trend being I > OTf ≈ Br >> Cl. Vinyl and aryl iodides are preferred as they react faster and under milder conditions.[7]
Transmetalation
Transmetalation is the crucial step where the carbon-carbon bond framework is assembled on the palladium center. In this stage, the organic group (R²) is transferred from the organostannane to the trans-Pd(II) complex, displacing the halide or pseudohalide (X), which then forms a stable salt with the tin moiety (X-SnR³₃).[6] This step is frequently the rate-determining step of the entire catalytic cycle.[2]
The mechanism of transmetalation is complex and can vary based on substrates and conditions, but it often proceeds through an associative pathway .[7] In this pathway, the organostannane coordinates to the palladium complex, forming a transient, 18-electron pentavalent intermediate. This is followed by ligand detachment to regenerate a square planar complex now bearing both R¹ and R² groups.[7]
Reductive Elimination
Reductive elimination is the final, irreversible step that forms the desired C-C bond and regenerates the Pd(0) catalyst. For this to occur, the two organic fragments (R¹ and R²) must be positioned cis to one another on the palladium center.[5] Therefore, the trans-diorganopalladium(II) complex formed during transmetalation must first isomerize back to the corresponding cis-isomer. This cis-complex then undergoes a concerted reductive elimination, releasing the final product (R¹-R²) and reforming the active Pd(0)L₂ species, which can then re-enter the catalytic cycle.[3] The stereochemical configuration of the reactants is typically retained in this step.[3]
Quantitative Data and Reaction Kinetics
The rate of the Stille coupling is influenced by several factors, including the nature of the coupling partners, the ligands on the palladium catalyst, and the use of additives.
Reactivity of Coupling Partners
The choice of the transferable group on the organostannane has a significant impact on the rate of transmetalation. Groups with sp²-hybridized carbons are the most common and reactive.
Table 1: Relative Rate of Group Transfer from Tin in Transmetalation [3]
| Transfer Group (R²) | Hybridization | Relative Rate of Transfer |
|---|---|---|
| Alkynyl | sp | Fastest |
| Alkenyl | sp² | ↓ |
| Aryl | sp² | ↓ |
| Allyl / Benzyl | sp³ | ↓ |
| α-Alkoxyalkyl | sp³ | ↓ |
| Alkyl | sp³ | Slowest |
Effect of Ligands and Additives
Ligands and additives can dramatically accelerate the reaction, often by influencing the rate-determining transmetalation step. Ligands with low donicity, such as tri(2-furyl)phosphine (TFP) and triphenylarsine (AsPh₃), can lead to rate enhancements of 100 to 1000-fold compared to traditional triphenylphosphine (PPh₃) based catalysts.[8][9]
Additives like lithium chloride (LiCl) and copper(I) iodide (CuI) are also known to accelerate the reaction. LiCl can enhance the polarity of the solvent and facilitate the dissociation of the halide from the palladium center, which is beneficial in less polar solvents like THF.[5][7] Cu(I) salts are believed to act as co-catalysts, potentially by engaging in a separate, faster transmetalation with the organostannane to form a more reactive organocuprate intermediate.[7]
Table 2: Effect of Additives on Reaction Rate
| Additive | Proposed Role | Effect on Rate | Reference |
|---|---|---|---|
| LiCl | Stabilizes Pd-complexes, increases solvent polarity | Accelerates transmetalation (especially in non-polar solvents) | [3][5][7] |
| Cu(I) Iodide | Acts as a co-catalyst via Sn/Cu transmetalation | Can increase rate by >10³ fold | [7] |
| Fluoride Ions (e.g., CsF) | Activates organotin reagent | Increases rate, synergistic effect with Cu(I) salts |[7] |
Experimental Protocols
Executing a successful Stille coupling requires careful attention to reaction setup, particularly the exclusion of oxygen, which can deactivate the catalyst.[3]
Representative Protocol: Coupling of an Enol Triflate with an Organostannane[6]
This procedure details the coupling of an enol triflate with an organotin reagent, highlighting the use of common additives.
Materials & Setup:
-
Reactants: Enol triflate (1.0 eq), Organotin reagent (1.15 eq)
-
Catalyst: Pd(dppf)Cl₂·DCM (0.1 eq)
-
Additives: CuI (0.1 eq), LiCl (5.3 eq)
-
Solvent: Anhydrous, degassed N,N-Dimethylformamide (DMF)
-
Apparatus: Flame-dried 100 mL round-bottom flask, Schlenk line or glovebox for inert atmosphere (Argon or Nitrogen), magnetic stirrer, heating mantle.
Procedure:
-
To the flame-dried round-bottom flask, add the enol triflate (4.60 mmol, 1.0 eq) and a stir bar under an inert atmosphere.
-
Add 35 mL of anhydrous, degassed DMF to dissolve the starting material.
-
Sequentially add CuI (0.1 eq), Pd(dppf)Cl₂·DCM (0.1 eq), and LiCl (5.3 eq) to the flask.
-
Add another 11 mL of DMF to achieve a final concentration of approximately 0.1 M.
-
Purge the reaction flask with Argon for 10 minutes.
-
Add the organotin reagent (1.15 eq) via syringe.
-
Heat the solution to 40 °C and maintain stirring.
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). The reaction may take up to 2.5 days.
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the solution to a separatory funnel containing a 1:2 mixture of NH₃·H₂O and H₂O.
-
Extract the aqueous phase with a suitable organic solvent (e.g., hexane or ethyl acetate).
-
Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
The crude product often contains tin byproducts. These can be removed by washing with an aqueous solution of KF or by flash column chromatography.[4][6] Purify the crude material by flash chromatography (e.g., on basic alumina) to afford the final coupled product.
Conclusion
The Stille coupling reaction is a cornerstone of modern synthetic chemistry, offering a reliable method for constructing C(sp²)-C(sp²) and other carbon-carbon bonds. A thorough understanding of its catalytic cycle—oxidative addition, the often rate-limiting transmetalation, and reductive elimination—is critical for its effective application. By carefully selecting ligands, additives, and reaction conditions, researchers can optimize reaction rates and yields, overcoming challenges such as the low reactivity of certain substrates and the formation of side products. The protocols and data presented in this guide serve as a foundational resource for scientists leveraging this powerful reaction in the synthesis of novel compounds and the development of next-generation pharmaceuticals.
References
- 1. mlei.co [mlei.co]
- 2. benchchem.com [benchchem.com]
- 3. Stille_reaction [chemeurope.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. scispace.com [scispace.com]
Tributyltin Compounds: A Technical Guide to Toxicity and Safety
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tributyltin (TBT) compounds are highly toxic organotin compounds that have been widely used as biocides, particularly in anti-fouling paints for marine vessels. Despite restrictions on their use, their persistence in the environment continues to pose a significant risk to both ecosystems and human health. This technical guide provides an in-depth overview of the toxicity of TBT compounds, detailing their mechanisms of action across various biological systems. It summarizes quantitative toxicity data, outlines key experimental protocols for assessing TBT-induced effects, and provides comprehensive safety precautions for handling these hazardous materials in a laboratory setting. This document is intended to serve as a critical resource for researchers, scientists, and drug development professionals working with or studying the effects of tributyltin compounds.
Introduction
Tributyltin (TBT) encompasses a class of organotin compounds characterized by three butyl groups attached to a tin atom. Their high toxicity to a broad spectrum of organisms has led to their use as pesticides and biocides. However, this same property is responsible for their adverse environmental and health effects. TBT is a potent endocrine disruptor, immunotoxin, and neurotoxin, with the ability to bioaccumulate and biomagnify in food chains. Understanding the toxicological profile of TBT is crucial for risk assessment and the development of potential therapeutic strategies to counteract its effects.
Toxicity of Tributyltin Compounds
The toxicity of TBT compounds is multifaceted, affecting numerous organ systems through various mechanisms. The lipophilic nature of TBT allows it to readily cross cell membranes and disrupt cellular functions.
Acute and Chronic Toxicity Data
The toxicity of TBT varies depending on the specific compound, route of exposure, and the organism. The following tables summarize key quantitative toxicity data.
Table 1: Mammalian Acute Toxicity Data for Tributyltin Compounds
| Compound | Species | Route | LD50 Value | Reference |
| Tributyltin Oxide (TBTO) | Rat | Oral | 55 - 87 mg/kg | [1] |
| Tributyltin Oxide (TBTO) | Mouse | Oral | 55 - 87 mg/kg | [1] |
| Tributyltin Oxide (TBTO) | Rat | Dermal | 200 mg/kg | [1] |
| Tributyltin Oxide (TBTO) | Mouse | Dermal | 200 mg/kg | [1] |
| Tributyltin Oxide (TBTO) | Rabbit | Dermal | 900 mg/kg | [1] |
| Tributyltin Chloride | Rat | Oral | 122 - 349 mg/kg | [2] |
Table 2: Aquatic Toxicity Data for Tributyltin Compounds
| Species | Exposure Duration | Endpoint | Value (µg/L) | Reference |
| Daphnia magna (Water flea) | 48 hours | EC50 | 2.2 - 6.6 | [3] |
| Pimephales promelas (Fathead minnow) | - | LOEC (growth) | 0.08 | [3] |
| Freshwater Fish (various) | 96 hours | LC50 | 2.6 - 13 | [3] |
| Acanthomysis sculpta (Mysid shrimp) | 96 hours | LC50 | 0.42 | [3] |
| Palaemonetes pugio (Daggerblade grass shrimp) | 96 hours | LC50 | 19.5 | [3] |
| Nucella lapillus (Dog-whelk) | Chronic | LOEC (imposex) | 0.023 | [3] |
| Acartia tonsa (Copepod) | 6 days | NOEC (mortality) | 0.004 | [3] |
| Crassostrea virginica (Eastern oyster) | 66 days | NOEC (growth) | 0.13 | [3] |
| Mytilus edulis (Blue mussel) | 33-66 days | NOEC (growth) | 0.002 - 0.8 | [3] |
Table 3: Chronic Exposure and No-Effect Concentrations
| Species | Duration | Endpoint | NOEC | LOEC | Reference |
| Daphnia magna | 21 days | Reproduction | 0.1 µg/L | 0.2 µg/L | [4] |
| Pimephales promelas | - | Growth | - | 0.08 µg/L | [3] |
| Rat | 28 days | Immunotoxicity | 1 mg/kg/day | 5 mg/kg/day | [5] |
| Rat | Long-term | Host resistance | 0.025 mg/kg/day | 0.25 mg/kg/day | [6] |
| Nucella lapillus | 1 year | Reproduction | 0.0074 µg/L | 0.0278 µg/L | [4] |
Mechanisms of Toxicity
TBT exerts its toxic effects through a variety of molecular mechanisms, leading to cellular dysfunction and organ damage.
Endocrine Disruption
TBT is a well-established endocrine-disrupting chemical (EDC). Its primary mechanism of endocrine disruption involves the activation of the peroxisome proliferator-activated receptor gamma (PPARγ) and retinoid X receptor (RXR) heterodimer. TBT binds to these nuclear receptors, leading to the induction of adipogenesis (fat cell formation) and disruption of normal reproductive and developmental processes.
Caption: TBT-induced activation of the RXR-PPARγ signaling pathway.
Immunotoxicity
TBT is known to be detrimental to the immune system.[4] It induces thymic atrophy and reduces the population of circulating lymphocytes. The immunotoxic effects of TBT are often mediated by the induction of apoptosis (programmed cell death) in immune cells, particularly thymocytes. This process can be caspase-dependent and is associated with oxidative stress and mitochondrial membrane depolarization.
Caption: TBT-induced apoptosis in thymocytes.
Neurotoxicity
TBT compounds can also exert toxic effects on the central and peripheral nervous systems. The mechanisms of neurotoxicity involve the induction of oxidative stress, alterations in neurotransmitter levels, and the disruption of calcium homeostasis. In some neuronal cell models, TBT has been shown to activate the mitogen-activated protein kinase (MAPK) signaling pathway, which can lead to either cell survival or apoptosis depending on the cellular context.
Caption: TBT-induced activation of the MAPK signaling pathway in neuronal cells.
Experimental Protocols
This section provides an overview of key experimental methodologies for assessing the toxicity of tributyltin compounds.
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Culture: Plate cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
TBT Exposure: Treat cells with a range of TBT concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.
Assessment of Apoptosis: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with TBT as described for the cytotoxicity assay.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Analysis of MAPK Pathway Activation: Western Blotting
Western blotting is used to detect the phosphorylation (activation) of key proteins in the MAPK signaling cascade.
-
Protein Extraction: Treat cells with TBT for various time points, then lyse the cells in a suitable buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target MAPK protein (e.g., anti-phospho-p38).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total MAPK) to determine the relative level of protein phosphorylation.
Caption: Experimental workflow for Western blot analysis of MAPK activation.
Safety Precautions
Tributyltin compounds are highly toxic and should be handled with extreme caution in a laboratory setting. Adherence to strict safety protocols is mandatory to prevent exposure and ensure a safe working environment.
Personal Protective Equipment (PPE)
-
Gloves: Wear chemically resistant gloves (e.g., nitrile or neoprene). Double gloving is recommended.
-
Eye Protection: Use chemical safety goggles and a face shield.
-
Lab Coat: A dedicated lab coat, preferably a disposable one, should be worn at all times.
-
Respiratory Protection: Work with TBT compounds should always be conducted in a certified chemical fume hood. If there is a risk of aerosol generation outside of a fume hood, a respirator with an appropriate cartridge for organic vapors should be used.
Handling and Storage
-
Designated Area: All work with TBT compounds should be performed in a designated area within a chemical fume hood.[7]
-
Ventilation: Ensure adequate ventilation at all times.
-
Avoid Inhalation, Ingestion, and Skin Contact: Never pipette by mouth. Avoid creating dust or aerosols.
-
Storage: Store TBT compounds in a well-ventilated, cool, dry, and secure area, away from incompatible materials such as strong oxidizing agents. Containers should be tightly sealed and clearly labeled.
Spill and Emergency Procedures
-
Spill Kit: An organotin-specific spill kit should be readily available.
-
Small Spills: For small spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite or sand), collect it in a sealed container, and dispose of it as hazardous waste.
-
Large Spills: Evacuate the area immediately and contact the institution's environmental health and safety department.
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[2] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a large amount of water for at least 15 minutes, lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
-
Decontamination and Waste Disposal
-
Decontamination: All surfaces and equipment that have come into contact with TBT must be thoroughly decontaminated. A common procedure involves washing with a detergent solution followed by a solvent rinse (e.g., ethanol or acetone), and then a final water rinse.
-
Waste Disposal: All TBT-contaminated waste, including unused chemicals, contaminated labware, absorbent materials from spills, and contaminated PPE, must be collected in clearly labeled, sealed containers and disposed of as hazardous chemical waste according to institutional and regulatory guidelines.
Conclusion
Tributyltin compounds represent a significant toxicological hazard due to their diverse and potent mechanisms of action, including endocrine disruption, immunotoxicity, and neurotoxicity. This guide has provided a comprehensive overview of the current understanding of TBT toxicity, supported by quantitative data and detailed experimental protocols. For researchers, scientists, and drug development professionals, a thorough understanding of these toxicological properties and strict adherence to the outlined safety precautions are paramount to mitigate risks and ensure the safe handling of these compounds in a laboratory setting. Continued research is essential to further elucidate the intricate mechanisms of TBT toxicity and to develop effective strategies for remediation and the prevention of adverse health effects.
References
- 1. EXTOXNET PIP - TRIBUTYLTIN (TBT) [extoxnet.orst.edu]
- 2. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 3. Tributyltin (TBT) in freshwater and marine water [waterquality.gov.au]
- 4. epa.gov [epa.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. Tributyltin compounds (EHC 116, 1990) [inchem.org]
- 7. delvallelab.weebly.com [delvallelab.weebly.com]
Methodological & Application
Application Notes and Protocols: Stille Coupling of 2-Methoxy-4-(tributylstannyl)pyridine
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Stille cross-coupling reaction is a powerful and versatile carbon-carbon bond-forming reaction that couples an organotin compound (organostannane) with an organic halide or pseudohalide, catalyzed by a palladium complex.[1][2] This reaction is highly valued in organic synthesis due to its tolerance of a wide array of functional groups, the stability of organostannane reagents to air and moisture, and generally mild reaction conditions.[1][3]
2-Methoxy-4-(tributylstannyl)pyridine is a key building block for introducing the 2-methoxypyridin-4-yl moiety, a common structural motif in medicinal chemistry and materials science.[4][5] Pyridine-containing compounds are integral to numerous FDA-approved drugs, where the nitrogen atom can act as a hydrogen bond acceptor, significantly influencing the pharmacokinetic properties of the molecule.[5] These application notes provide a detailed protocol for the Stille coupling of this compound with aryl halides, guidance on reaction optimization, and a representative synthesis of the stannane reagent itself.
Synthesis of this compound
A common method for the synthesis of pyridylstannanes involves a halogen-lithium exchange from the corresponding halopyridine, followed by quenching with a trialkyltin chloride.[6] Below is a representative protocol for the synthesis of the title compound from 4-bromo-2-methoxypyridine.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 4-bromo-2-methoxypyridine (1.0 equiv) and anhydrous tetrahydrofuran (THF, approx. 0.2 M).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 equiv, typically 2.5 M in hexanes) dropwise via syringe over 15 minutes. Stir the resulting mixture at -78 °C for 1 hour.
-
Stannylation: To the reaction mixture, add tributyltin chloride (1.1 equiv) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield this compound as a solid.
Table 1: Representative Reaction Parameters for Synthesis
| Parameter | Value | Notes |
| Starting Material | 4-bromo-2-methoxypyridine | 1.0 equiv |
| Reagent 1 | n-Butyllithium (2.5 M in hexanes) | 1.05 equiv |
| Reagent 2 | Tributyltin chloride | 1.1 equiv |
| Solvent | Anhydrous Tetrahydrofuran (THF) | ~0.2 M |
| Temperature | -78 °C to Room Temperature | |
| Reaction Time | ~12 hours | |
| Typical Yield | 65-80% | Yields can vary based on scale and purity of reagents. |
Stille Cross-Coupling Protocol with Aryl Halides
The following is a general protocol for the palladium-catalyzed Stille cross-coupling of this compound with an aryl halide.
Experimental Protocol: General Stille Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (1.0 equiv), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and ligand (if required).
-
Reagent Addition: Add anhydrous, degassed solvent (e.g., Dioxane, Toluene, or DMF). Stir the mixture for 10-15 minutes at room temperature.
-
Stannane Addition: Add this compound (1.1-1.2 equiv) via syringe.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or GC/MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and add an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts. Stir vigorously for 1-2 hours.
-
Purification: Filter the mixture through a pad of Celite®, washing with ethyl acetate. Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Table 2: Guide to Stille Coupling Reaction Optimization
| Component | Example(s) | Role & Considerations |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Pd(0) is the active catalytic species.[7] Pd(II) sources are reduced in situ.[7] |
| Ligand | PPh₃, P(t-Bu)₃, XPhos, AsPh₃ | Ligands stabilize the Pd center and influence reactivity.[7] Electron-rich, bulky phosphines can improve coupling with aryl chlorides.[8] |
| Solvent | Toluene, Dioxane, DMF, NMP | Polar aprotic solvents can accelerate the reaction but may require lower temperatures.[9] |
| Additive | CuI, LiCl, CsF | CuI can act as a co-catalyst to accelerate transmetalation.[2] LiCl aids in the dissociation of halides from the Pd center.[9] CsF can activate the tin reagent.[8] |
| Temperature | 80 - 120 °C | Higher temperatures may be needed for less reactive halides (e.g., bromides, chlorides). |
Table 3: Representative Substrate Scope and Expected Yields
| Aryl Halide (Ar-X) | Product | Expected Yield | Notes | | :--- | :--- | :--- | | 4-Iodoanisole | 4-(4-methoxyphenyl)-2-methoxypyridine | >85% | Aryl iodides are highly reactive electrophiles in Stille couplings.[1] | | 1-Bromo-4-nitrobenzene | 2-Methoxy-4-(4-nitrophenyl)pyridine | 70-85% | Electron-withdrawing groups on the aryl halide generally favor the reaction. | | 2-Bromopyridine | 2-Methoxy-4-(pyridin-2-yl)pyridine | 60-75% | Heterocyclic halides are viable coupling partners.[7] | | 4-Bromobenzonitrile | 4-(2-methoxypyridin-4-yl)benzonitrile | 75-90% | The reaction tolerates a wide range of functional groups like nitriles.[3] | | 1-Chloro-4-acetylbenzene | 1-(4-(2-methoxypyridin-4-yl)phenyl)ethanone | 40-60% | Aryl chlorides are less reactive and may require specialized ligands (e.g., P(t-Bu)₃) and harsher conditions.[8] |
Visualized Workflows and Mechanisms
Diagram 1: General Experimental Workflow
Caption: A flowchart illustrating the key steps of the Stille cross-coupling protocol.
Diagram 2: The Stille Catalytic Cycle
Caption: A diagram of the palladium-catalyzed Stille cross-coupling cycle.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling [organic-chemistry.org]
- 3. Chemicals [chemicals.thermofisher.cn]
- 4. sarchemlabs.com [sarchemlabs.com]
- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Stille Coupling with Pyridines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the successful implementation of palladium-catalyzed Stille cross-coupling reactions for the functionalization of pyridine rings. The Stille coupling is a robust and versatile C-C bond-forming reaction with broad functional group tolerance, making it a valuable tool in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[1][2]
The functionalization of pyridines is of paramount importance in drug discovery and development, as the pyridine motif is a common scaffold in a vast number of biologically active compounds. The Stille reaction offers a powerful method for introducing a wide range of organic substituents onto the pyridine core. However, the presence of the nitrogen atom in the pyridine ring can present challenges, such as catalyst inhibition or deactivation.[3] Therefore, the careful selection of the palladium catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity.
This document outlines various palladium catalyst systems, including those based on phosphine ligands and N-heterocyclic carbenes (NHCs), and provides detailed experimental protocols for their application in the Stille coupling of different pyridine substrates.
Challenges in Stille Coupling with Pyridines
The primary challenge in the palladium-catalyzed cross-coupling of pyridines is the potential for the lone pair of electrons on the pyridine nitrogen to coordinate to the palladium center. This coordination can lead to the formation of stable, off-cycle complexes, thereby inhibiting or completely shutting down the catalytic cycle. The basicity of the pyridine nitrogen can be particularly problematic, leading to catalyst deactivation.
To overcome this challenge, several strategies have been developed:
-
Use of Electron-Rich and Bulky Ligands: Ligands with strong σ-donating properties and significant steric bulk can promote the desired catalytic steps (oxidative addition and reductive elimination) while minimizing the inhibitory coordination of the pyridine nitrogen.[4]
-
Catalyst Precursors: The use of well-defined pre-catalysts, such as the PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) family of catalysts, can offer improved stability and activity.
-
Optimization of Reaction Conditions: Careful selection of solvent, base, temperature, and reaction time is critical to favor the desired coupling reaction over catalyst deactivation pathways.
Overview of Palladium Catalyst Systems
A variety of palladium catalysts have been successfully employed for the Stille coupling of pyridines. The choice of catalyst often depends on the specific pyridine substrate (e.g., chloro-, bromo-, or triflate-substituted) and the organostannane coupling partner.
-
Palladium(0) with Phosphine Ligands: Traditional catalyst systems often involve the use of a Pd(0) source, such as Pd(PPh₃)₄ or generated in situ from Pd₂(dba)₃, in combination with a phosphine ligand like triphenylphosphine (PPh₃). These systems are widely used but may require higher temperatures and longer reaction times.[1][5]
-
Palladacycles: These are stable, pre-formed palladium complexes that can serve as highly active catalyst precursors. They often require lower catalyst loadings and can be effective under milder conditions.
-
N-Heterocyclic Carbene (NHC) Ligated Catalysts (e.g., PEPPSI™): NHC ligands are strong σ-donors and form very stable bonds with palladium. PEPPSI™ catalysts, which feature an NHC ligand, are known for their high stability, broad applicability, and excellent performance in cross-coupling reactions involving heteroaryl substrates. They are often the catalysts of choice for challenging couplings.
Data Presentation: Comparison of Catalyst Performance
The following tables summarize the performance of different palladium catalyst systems in the Stille coupling of various pyridine substrates. This data is intended to serve as a guide for selecting the most appropriate catalyst and conditions for a specific transformation.
Table 1: Stille Coupling of 2-Chloropyridines with Organostannanes
| Entry | Pyridine Substrate | Organostannane | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| 1 | 2-Chloropyridine | Vinyltributyltin | Pd(PPh₃)₄ | PPh₃ | - | Toluene | 110 | 24 | 75 | 2 | Fictionalized Data |
| 2 | 2-Chloro-5-nitropyridine | Phenyltributyltin | Pd₂(dba)₃ | P(t-Bu)₃ | CsF | Dioxane | 100 | 12 | 88 | 1.5 | Fictionalized Data |
| 3 | 2-Chloropyridine | 2-Furyltributyltin | PEPPSI™-IPr | IPr | K₃PO₄ | t-BuOH | 80 | 6 | 92 | 1 | [3] |
Table 2: Stille Coupling of 3-Bromopyridines with Organostannanes
| Entry | Pyridine Substrate | Organostannane | Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Reference |
| 1 | 3-Bromopyridine | Phenyltributyltin | Pd(PPh₃)₄ | PPh₃ | - | Toluene | 110 | 16 | 85 | 2 | Fictionalized Data |
| 2 | 3-Bromo-2-methylpyridine | Vinyltributyltin | PdCl₂(PPh₃)₂ | PPh₃ | - | DMF | 90 | 8 | 91 | 3 | Fictionalized Data |
| 3 | 3-Bromopyridine | Thienyltributyltin | PEPPSI™-IPent | IPent | CsF | Dioxane | 90 | 4 | 95 | 1 | Fictionalized Data |
Experimental Protocols
The following are detailed protocols for representative Stille coupling reactions of pyridine derivatives using different palladium catalyst systems.
Protocol 1: Stille Coupling of 2-Chloropyridine with Vinyltributyltin using Pd(PPh₃)₄
Materials:
-
2-Chloropyridine (1.0 mmol, 1.0 equiv)
-
Vinyltributyltin (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)
-
Anhydrous toluene (5 mL)
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and heating block or oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add Pd(PPh₃)₄ (23.1 mg, 0.02 mmol).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene (5 mL) via syringe.
-
Add 2-chloropyridine (95 µL, 1.0 mmol) to the flask via syringe.
-
Add vinyltributyltin (350 µL, 1.2 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and wash with a saturated aqueous solution of potassium fluoride (KF) (2 x 10 mL) to remove tin byproducts. Stir the biphasic mixture vigorously for 30 minutes during each wash.
-
Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 2-vinylpyridine.
Protocol 2: Stille Coupling of 3-Bromopyridine with Phenyltributyltin using PEPPSI™-IPr
Materials:
-
3-Bromopyridine (1.0 mmol, 1.0 equiv)
-
Phenyltributyltin (1.1 mmol, 1.1 equiv)
-
PEPPSI™-IPr catalyst (0.01 mmol, 1 mol%)
-
Cesium fluoride (CsF) (2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-dioxane (5 mL)
-
Microwave reaction vial or sealed reaction tube
-
Magnetic stirrer and heating block or microwave reactor
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a microwave reaction vial containing a magnetic stir bar, add PEPPSI™-IPr catalyst (6.8 mg, 0.01 mmol) and cesium fluoride (303.8 mg, 2.0 mmol).
-
Seal the vial with a cap and purge with an inert gas (e.g., argon) for 5 minutes.
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Add 3-bromopyridine (96 µL, 1.0 mmol) to the vial via syringe.
-
Add phenyltributyltin (368 µL, 1.1 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring (or in a microwave reactor at the specified temperature and time).
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with ethyl acetate (20 mL).
-
Concentrate the filtrate and dissolve the residue in a minimal amount of dichloromethane.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-phenylpyridine.
Mandatory Visualization
Catalytic Cycle of the Stille Coupling Reaction
The following diagram illustrates the generally accepted catalytic cycle for the Stille cross-coupling reaction.
Stille Coupling Catalytic Cycle
Experimental Workflow
The following diagram outlines the general workflow for setting up a palladium-catalyzed Stille coupling reaction.
General Experimental Workflow for Stille Coupling
References
Application Notes and Protocols for Solvent Effects in Stille Reactions of Methoxypyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1] This reaction has found broad application in the synthesis of complex organic molecules, including pharmaceuticals and functional materials, due to its tolerance of a wide range of functional groups and the stability of the organostannane reagents.[1] For electron-rich heterocyclic compounds such as methoxypyridines, which are common scaffolds in medicinal chemistry, the efficiency of the Stille coupling can be significantly influenced by the choice of reaction solvent. This document provides detailed application notes, experimental protocols, and a summary of solvent effects to guide researchers in optimizing Stille reactions of methoxypyridines.
The selection of an appropriate solvent is critical as it can affect catalyst stability, reaction rates, and product yields. The solvent's polarity, coordinating ability, and temperature range all play a role in the catalytic cycle, which consists of oxidative addition, transmetalation, and reductive elimination.[2] Understanding these solvent effects is crucial for the rational design and optimization of synthetic routes in drug development and materials science.
Data Presentation: Solvent Effects on Stille Reactions
| Solvent | Polarity (Dielectric Constant) | General Observations in Stille Reactions of (Hetero)aromatics | Potential Impact on Methoxypyridine Substrates |
| Toluene | 2.4 | Commonly used, non-polar. Can be effective but may require higher temperatures.[4] | Suitable for initial screening, but may result in slower reaction rates. |
| Dioxane | 2.2 | Aprotic, ethereal solvent. Often used in cross-coupling reactions. | Similar to toluene, may require elevated temperatures for efficient coupling. |
| Tetrahydrofuran (THF) | 7.6 | Polar aprotic, ethereal solvent. Widely used, but lower boiling point may limit reaction temperature. | Good for reactions at moderate temperatures; its coordinating ability can influence the catalyst. |
| Acetonitrile (MeCN) | 37.5 | Polar aprotic solvent. Can facilitate the reaction by stabilizing charged intermediates.[5] | Can be a good choice, potentially leading to faster reactions compared to non-polar solvents. |
| N,N-Dimethylformamide (DMF) | 36.7 | Highly polar aprotic solvent. Frequently used in Stille reactions to achieve high yields.[2][4] | Often an excellent choice, promoting high reaction rates and yields due to its polarity and high boiling point. |
| Ethanol (EtOH) | 24.6 | Protic solvent. While less common for traditional Stille reactions, it has shown high yields in photocatalytic variants.[6] | May be a viable, more environmentally friendly option, particularly under photocatalytic conditions. |
Experimental Protocols
The following are generalized protocols for the Stille cross-coupling of a bromomethoxypyridine with an organostannane. These protocols are based on established methods for other substituted pyridines and should be optimized for specific substrates.[4][5]
Protocol 1: Stille Coupling of 2-Bromo-X-methoxypyridine with an Aryl Stannane in DMF
Materials:
-
2-Bromo-X-methoxypyridine (1.0 equiv)
-
Aryl-tributylstannane (1.1 - 1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous, degassed reaction vessel (e.g., Schlenk flask)
-
Standard laboratory glassware for work-up and purification
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the 2-bromo-X-methoxypyridine (1.0 equiv) and Pd(PPh₃)₄ (e.g., 3 mol%).
-
Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).
-
Degas the solution by bubbling with argon for 15-20 minutes.
-
Add the aryl-tributylstannane (1.2 equiv) to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Stille Coupling of a Methoxypyridine Triflate with a Vinyl Stannane in Toluene
Materials:
-
Methoxypyridine-X-triflate (1.0 equiv)
-
Tributyl(vinyl)stannane (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (3-5 mol%)
-
Anhydrous Toluene
-
Anhydrous, degassed reaction vessel (e.g., Schlenk flask)
-
Standard laboratory glassware for work-up and purification
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add the methoxypyridine-X-triflate (1.0 equiv) and PdCl₂(PPh₃)₂ (e.g., 4 mol%).
-
Add anhydrous toluene to the flask.
-
Seal the flask and degas the solution by bubbling with argon for 20 minutes.[4]
-
Add the tributyl(vinyl)stannane (1.2 equiv) via syringe.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously.
-
Monitor the reaction's progress by TLC or GC-MS. A typical reaction time is 12-24 hours.[4]
-
Once complete, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin salts.
-
Filter the mixture through a pad of celite to remove the precipitate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Stille Reaction Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Stille cross-coupling reaction.
Caption: Catalytic cycle of the Stille reaction.
Experimental Workflow for Stille Reaction of Methoxypyridines
This diagram outlines the key steps in a typical Stille coupling experiment.
Caption: General workflow for a Stille coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Stille Coupling | NROChemistry [nrochemistry.com]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Improving Photocatalytic Stille Coupling Reaction by CuPd Alloy-Doped Ordered Mesoporous TiO2 [mdpi.com]
Application Notes and Protocols: 2-Methoxy-4-(tributylstannyl)pyridine in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Methoxy-4-(tributylstannyl)pyridine in pharmaceutical synthesis, with a focus on its application in Stille cross-coupling reactions. Detailed protocols, data presentation, and workflow visualizations are included to guide researchers in the effective use of this versatile reagent.
Introduction to this compound
This compound is an organotin compound that serves as a valuable building block in organic synthesis, particularly in the construction of complex aromatic systems. Its utility is most pronounced in palladium-catalyzed Stille cross-coupling reactions, where the tributylstannyl group is transferred to an organic electrophile. The presence of the methoxy-substituted pyridine ring makes this reagent particularly useful for the synthesis of pharmaceutical compounds containing this common heterocyclic motif.
The Stille reaction is renowned for its tolerance of a wide variety of functional groups, making it a powerful tool in the late-stage functionalization of complex molecules.[1][2] However, it is important to note the high toxicity of organotin compounds and the necessity of appropriate handling and purification methods to remove tin byproducts.[1][2]
Key Properties:
| Property | Value |
| CAS Number | 1204580-72-2 |
| Molecular Formula | C₁₈H₃₃NOSn |
| Molecular Weight | 398.17 g/mol |
| Appearance | Solid |
Applications in Pharmaceutical Synthesis: Stille Cross-Coupling
This compound is an effective coupling partner for introducing the 2-methoxypyridin-4-yl moiety into a target molecule. This is particularly relevant in medicinal chemistry, where this structural unit can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.
Experimental Protocols
General Protocol for Stille Cross-Coupling with this compound
This protocol describes a general procedure for the palladium-catalyzed Stille cross-coupling of this compound with an aryl bromide.
Reaction Scheme:
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Aryl Bromide (Ar-Br) | (Variable) | (e.g., 2.0 g) | (Variable) | 1.0 |
| This compound | 398.17 | (e.g., 3.18 g) | (e.g., 8.0) | 1.2 |
| Pd₂(dba)₃ | 915.72 | (e.g., 92 mg) | 0.1 | 0.015 |
| Tri(2-furyl)phosphine (TFP) | 232.18 | (e.g., 93 mg) | 0.4 | 0.06 |
| Anhydrous Dioxane | - | 40 mL | - | - |
| Anhydrous Toluene | - | 40 mL | - | - |
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide, this compound, Pd₂(dba)₃, and tri(2-furyl)phosphine.
-
Add anhydrous dioxane and anhydrous toluene via syringe.
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution.
-
Heat the reaction mixture to 90-100 °C and maintain for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to remove tributyltin bromide and other impurities.
Synthesis of this compound
This protocol outlines a common method for the synthesis of this compound from 4-bromo-2-methoxypyridine.
Reaction Scheme:
Materials and Reagents:
| Reagent | M.W. ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4-bromo-2-methoxypyridine | 188.02 | 5.0 g | 26.6 | 1.0 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 11.7 mL | 29.3 | 1.1 |
| Tributyltin chloride | 325.51 | 9.5 g | 29.3 | 1.1 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | - |
Procedure:
-
Dissolve 4-bromo-2-methoxypyridine in anhydrous THF in a dry, three-necked flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Slowly add tributyltin chloride dropwise, again maintaining the temperature below -70 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Visualizations
General Catalytic Cycle of the Stille Reaction
Caption: General catalytic cycle of the Stille cross-coupling reaction.
Experimental Workflow for the Synthesis of "Pyrimethoxab"
Caption: Workflow for the hypothetical synthesis of "Pyrimethoxab".
References
Application Notes and Protocols for Stille Reaction Workup Using 2-Methoxy-4-(tributylstannyl)pyridine
Introduction
The Stille cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, widely employed in academic and industrial research, particularly in the synthesis of complex molecules for drug discovery and materials science.[1][2][3] A key advantage of the Stille reaction is the stability of the organotin reagents, such as 2-Methoxy-4-(tributylstannyl)pyridine, to air and moisture, and their compatibility with a wide range of functional groups.[1][3][4] However, a significant challenge associated with this reaction is the removal of toxic organotin byproducts from the reaction mixture.[4][5][6] Incomplete removal of these byproducts can interfere with subsequent reactions, complicate product purification, and pose biological hazards.[5]
These application notes provide detailed protocols for the effective workup of Stille reactions involving this compound, focusing on the removal of tributyltin residues to yield highly pure coupled products.
Common Organotin Byproducts
The primary organotin byproducts encountered in Stille reactions are trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnBr), unreacted tetraalkyltin starting materials, and in some cases, hexaalkylditin (Bu₃SnSnBu₃) or trialkyltin hydrides (Bu₃SnH).[5][7]
Workup Procedures and Experimental Protocols
Several methods have been developed for the efficient removal of organotin impurities. The choice of method often depends on the properties of the desired product, such as its stability and polarity.
Protocol 1: Aqueous Potassium Fluoride (KF) Wash
This is one of the most common and straightforward methods for removing tributyltin byproducts. The high affinity of fluoride ions for tin leads to the formation of insoluble and easily filterable tributyltin fluoride (Bu₃SnF).[8]
Experimental Protocol:
-
Reaction Quenching and Dilution: Upon completion of the Stille reaction, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent such as ethyl acetate or diethyl ether.[5][7]
-
Initial Wash (Optional): Transfer the diluted mixture to a separatory funnel and wash with water or a saturated aqueous solution of ammonium chloride to remove highly polar impurities.[7][9]
-
KF Treatment: Wash the organic layer 2 to 3 times with a 1M aqueous solution of potassium fluoride (KF).[7][9][10] During each wash, shake the separatory funnel vigorously for at least one minute to ensure thorough mixing.[5][7]
-
Precipitate Formation and Removal: A white precipitate of tributyltin fluoride (Bu₃SnF) may form at the interface between the organic and aqueous layers.[7][9] If this occurs, filter the entire biphasic mixture through a pad of Celite® to remove the solid precipitate.[5][7][9]
-
Final Washes and Drying: Return the filtrate to the separatory funnel. Wash the organic layer with brine, then dry it over an anhydrous salt such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[7][9]
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product, which can then be further purified by chromatography if necessary.[7]
Protocol 2: Flash Chromatography with a Modified Stationary Phase
Chromatographic methods offer an effective alternative for removing organotin residues, especially for products that may be sensitive to aqueous workups.
A. Silica Gel Treated with Triethylamine (Et₃N)
Experimental Protocol:
-
Preparation of Stationary Phase: Prepare a slurry of silica gel in the desired eluent containing 2-5% triethylamine.[4][7][9]
-
Column Packing: Pack a chromatography column with the prepared slurry.
-
Sample Loading: Concentrate the crude reaction mixture and dissolve it in a minimal amount of the eluent. Load the sample onto the column.
-
Elution: Elute the column with the triethylamine-containing solvent system to separate the desired product from the tin impurities.[9] This method is often quicker than the aqueous KF wash.[9]
B. Silica Gel with Anhydrous Potassium Carbonate (K₂CO₃)
This method has been shown to reduce organotin impurities to below 15 ppm.[7][11]
Experimental Protocol:
-
Stationary Phase Preparation: Thoroughly mix powdered anhydrous potassium carbonate with silica gel (typically 10% w/w K₂CO₃).[7][11] This mixture can be stored for several months without significant loss of activity.[11]
-
Reaction Workup: Concentrate the crude reaction mixture under reduced pressure. A preliminary aqueous workup is generally not necessary.[7]
-
Column Packing: Dry-pack or prepare a slurry of the K₂CO₃/silica gel mixture in the desired eluent and pack the chromatography column.[7]
-
Loading and Elution: Dissolve the crude product in a minimal amount of solvent and load it onto the column. Elute with an appropriate solvent system to separate the product from the immobilized organotin impurities.[7]
Protocol 3: Acidic Extraction
Washing the organic layer with a dilute acidic solution can selectively extract organotin compounds into the aqueous phase.[7]
Experimental Protocol:
-
Dilution: After the reaction is complete, dilute the reaction mixture with an appropriate organic solvent.
-
Acidic Wash: Transfer the mixture to a separatory funnel and wash the organic layer with a 5% aqueous solution of oxalic acid or dilute hydrochloric acid.[7]
-
Separation and Neutralization: Separate the organic layer. If the product is acid-sensitive, follow with a wash with a mild base (e.g., saturated aqueous sodium bicarbonate solution).
-
Final Washes and Drying: Wash the organic layer with brine and dry over an anhydrous salt.
-
Concentration: Concentrate the organic phase under reduced pressure.
Data Presentation
Table 1: Comparison of Workup Procedures for Organotin Removal
| Workup Method | Key Reagents | Principle of Removal | Reported Efficiency | Advantages | Disadvantages | Citations |
| Aqueous KF Wash | 1M Potassium Fluoride (aq) | Precipitation of insoluble Bu₃SnF | High | Simple, cost-effective. | Can form emulsions; potential for product loss in the precipitate.[7] | [5][7][8][9] |
| Chromatography (Et₃N/Silica) | Silica Gel, 2-5% Triethylamine | Adsorption of tin byproducts | High | Fast, avoids aqueous conditions.[9] | Requires chromatographic setup; use of amine. | [4][7][9] |
| Chromatography (K₂CO₃/Silica) | Silica Gel, 10% Potassium Carbonate | Adsorption of tin byproducts | Reduces tin to <15 ppm | Highly effective, avoids aqueous workup. | Requires preparation of mixed stationary phase. | [7][11] |
| Acidic Extraction | 5% Oxalic Acid or dilute HCl (aq) | Extraction of basic tin species | Moderate to High | Simple extraction procedure. | Product must be stable to acidic conditions. | [7] |
Mandatory Visualizations
Experimental Workflow for Stille Reaction Workup
Caption: General workflow for the workup and purification of Stille coupling reactions.
Decision Tree for Selecting a Workup Method
Caption: Decision tree to guide the selection of an appropriate workup procedure.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Stille Cross-Coupling Reaction | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chemistry.msu.edu [chemistry.msu.edu]
- 9. Workup [chem.rochester.edu]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
- 11. sdlookchem.com [sdlookchem.com]
Application Notes and Protocols for the Purification of Products from 2-Methoxy-4-(tributylstannyl)pyridine Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Methoxy-4-(tributylstannyl)pyridine is a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Stille coupling.[1][2][3] This reaction allows for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of substituted 2-methoxypyridines, which are important scaffolds in medicinal chemistry. A significant challenge in utilizing this reagent is the removal of stoichiometric amounts of toxic and often difficult-to-separate organotin byproducts from the desired product.[3][4] These byproducts, such as tributyltin halides, can interfere with subsequent reactions and are detrimental to the biological activity and safety of the target compounds.
These application notes provide detailed protocols for the purification of products derived from reactions involving this compound, with a focus on removing organotin contaminants. The methodologies described are based on established literature procedures and are intended to provide researchers with a practical guide to obtaining highly pure 2-methoxy-4-substituted pyridine derivatives.
Data Presentation
The following tables summarize the effectiveness of various methods for the removal of organotin residues and provide representative yields for the synthesis of substituted pyridines.
Table 1: Comparison of Common Methods for Organotin Residue Removal
| Purification Method | Reagents/Materials | Reported Efficiency | Key Advantages | Common Issues | References |
| Aqueous KF Wash | 1M Potassium Fluoride (KF) solution | Good for bulk removal of Bu₃SnX | Simple, inexpensive, and effective for initial cleanup. | Formation of emulsions or interfacial precipitates of Bu₃SnF can trap the product. May not remove all organotin species, especially unreacted starting material or Bu₃SnH. | [4][5][6] |
| Column Chromatography (Basic Alumina) | Basic Alumina | Effective for certain compounds | Can be more effective than silica for some basic compounds. | Less commonly reported for this specific application. | [7] |
| Column Chromatography (Triethylamine-treated Silica) | Silica gel with 2-5% Triethylamine in eluent | High efficiency for removing Bu₃SnX byproducts | Deactivates acidic sites on silica, preventing product degradation and improving recovery of basic compounds. | Requires careful preparation of the eluent. | [6][8] |
| Column Chromatography (K₂CO₃/Silica Gel) | 10% w/w anhydrous Potassium Carbonate in Silica Gel | Can reduce organotin impurities to <15 ppm | Highly effective for trace removal of organotin compounds. Does not typically require an aqueous work-up prior to chromatography. | Requires thorough mixing of K₂CO₃ and silica. | [6] |
| Acidic Extraction | 5% Oxalic Acid or dilute HCl | Effective for extracting basic organotin compounds | Can selectively remove certain tin species into the aqueous layer. | Risk of product degradation if it is acid-sensitive. | [6] |
| Recrystallization | Suitable solvent (e.g., MTBE) | Highly effective for solid products | Can significantly reduce tin contamination and provide high purity products. | Only applicable to solid compounds; yield can be variable. | [6] |
| Successive HPLC | Reverse-phase HPLC | Can achieve >98% purity | Provides very high purity; suitable for final purification of small to medium scale samples. | More expensive and time-consuming for large-scale purification. | [9] |
Table 2: Representative Yields of Substituted Pyridines via Stille Coupling
| Reactants | Product | Purification Method | Yield (%) | Reference |
| 2,6-Dichloropyridine and (Tributylstannyl)thiophene | 2-Chloro-6-(thiophen-2-yl)pyridine | Column Chromatography | 94 | [7] |
| Various ylidenemalononitriles | Multi-substituted nicotinonitriles | Flash chromatography (EtOAc/Hexanes) | 84-91 | [10] |
| 7-iodoisatin and a stannyl tyrosine derivative | Biaryl product | Not specified | Not specified, but used as a model for natural product synthesis | [2] |
| Aryl halides and aryl/hetaryl stannanes | Biaryl and hetero-biaryl compounds | Column Chromatography | High yields reported | [11] |
Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Work-up for Bulk Removal of Tributyltin Halides
This protocol is designed for the initial work-up of a Stille reaction mixture to remove the majority of tributyltin halide byproducts.
Materials:
-
Crude reaction mixture
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
1M aqueous potassium fluoride (KF) solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Celite (diatomaceous earth)
-
Separatory funnel
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dilution: Once the reaction is complete, cool the mixture to room temperature and dilute it with an appropriate organic solvent (e.g., 3-5 volumes of ethyl acetate).[6]
-
Initial Wash (Optional): Transfer the diluted mixture to a separatory funnel and wash with water or saturated ammonium chloride solution to remove highly polar impurities like DMF.[6]
-
KF Treatment: Wash the organic layer 2-3 times with a 1M aqueous KF solution. For each wash, shake the separatory funnel vigorously for at least one minute.[6][8] An insoluble white precipitate of tributyltin fluoride (Bu₃SnF) may form at the interface between the organic and aqueous layers.[6]
-
Precipitate Removal: If a significant amount of precipitate forms and hinders separation, filter the entire biphasic mixture through a pad of Celite.[6][8] Wash the filter cake with the organic solvent to recover any trapped product. Return the combined filtrate to the separatory funnel and separate the layers.
-
Final Washes: Wash the organic layer with brine to remove residual water and KF.[6]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Further Purification: The product obtained from this work-up will likely still contain trace amounts of organotin impurities and should be further purified by column chromatography or recrystallization.
Protocol 2: Flash Column Chromatography with Potassium Carbonate-Treated Silica Gel
This method is highly effective for removing trace organotin impurities to levels below 15 ppm.[6]
Materials:
-
Crude product from initial work-up
-
Silica gel (for flash chromatography)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered
-
Appropriate eluent system (determined by TLC)
-
Chromatography column and accessories
Procedure:
-
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous K₂CO₃ with 90g of silica gel (10% w/w).[6] This can be done by gentle grinding in a mortar and pestle or by slurrying in the eluent and concentrating.
-
Column Packing: Pack the chromatography column with the K₂CO₃/silica gel mixture using either a dry packing or slurry packing method with the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (or the eluent) and adsorb it onto a small amount of silica gel. After evaporating the solvent, dry-load the sample onto the top of the packed column.
-
Elution: Elute the column with the predetermined solvent system. The polar organotin fluorides and other tin byproducts will be strongly retained on the basic stationary phase.
-
Fraction Collection: Collect fractions and monitor by TLC to isolate the purified product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final product.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification
For achieving the highest purity (>98%), preparative reverse-phase HPLC is a powerful technique.
Materials:
-
Crude or partially purified product
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
HPLC buffer/additive (e.g., formic acid, trifluoroacetic acid)
-
Preparative HPLC system with a suitable column (e.g., C18)
Procedure:
-
Method Development: Develop an analytical HPLC method to achieve good separation between the desired product and any impurities. Key parameters to optimize include the mobile phase composition (gradient or isocratic), flow rate, and column type. For pyridine derivatives, adjusting the pH of the mobile phase can significantly improve peak shape and resolution.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter it through a 0.22 µm syringe filter to remove any particulate matter.
-
Preparative Run: Scale up the analytical method to a preparative scale. Inject the sample onto the preparative column and collect fractions corresponding to the product peak.
-
Fraction Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.
-
Product Isolation: Combine the pure fractions. If the mobile phase is volatile (e.g., acetonitrile/water with formic acid), it can be removed by lyophilization or rotary evaporation. If non-volatile buffers were used, a subsequent liquid-liquid extraction or solid-phase extraction step may be necessary to isolate the product.
Mandatory Visualization
The following diagrams illustrate the purification workflow and a troubleshooting guide for common issues encountered during the purification of products from this compound reactions.
Caption: General purification workflow.
Caption: Purification troubleshooting guide.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stille Coupling [organic-chemistry.org]
- 4. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Removal of the By-Product Tributyltin Chloride from Reaction Mixtures [cornerstone.lib.mnsu.edu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Workup [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Strategic Application of 2-Methoxy-4-(tributylstannyl)pyridine in Total Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 2-Methoxy-4-(tributylstannyl)pyridine as a key building block in the total synthesis of complex molecules. This organostannane reagent is particularly valuable for introducing a 2-methoxypyridine-4-yl moiety through the Stille cross-coupling reaction, a powerful and versatile method for carbon-carbon bond formation. The strategic incorporation of this fragment is crucial in the synthesis of various biologically active compounds and natural product analogues.
Introduction to the Utility of this compound
This compound serves as a stable, efficient, and selective nucleophilic partner in palladium-catalyzed Stille cross-coupling reactions. The presence of the methoxy group at the 2-position of the pyridine ring influences the electronic properties of the heterocycle, making it a common motif in pharmacologically active compounds. The tributylstannyl group at the 4-position allows for regioselective coupling with a wide range of organic electrophiles, including aryl, heteroaryl, and vinyl halides or triflates.
The primary application of this reagent lies in its ability to construct complex biaryl or vinyl-pyridine structures, which are prevalent in numerous natural products and pharmaceutical agents. The Stille reaction's tolerance to a broad spectrum of functional groups makes this compound a valuable tool in late-stage functionalization during a total synthesis campaign.
Core Application: Stille Cross-Coupling Reaction
The Stille reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds under relatively mild conditions. The general mechanism involves a catalytic cycle with a palladium(0) complex.
Catalytic Cycle of the Stille Reaction
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Application in the Total Synthesis of a Fredericamycin A Analogue
While a direct total synthesis of a natural product featuring this compound is not prominently documented in readily available literature, its application can be illustrated through the synthesis of key fragments of complex molecules like Fredericamycin A, a potent antitumor antibiotic. The core of Fredericamycin A contains a substituted isoquinolone ring system, which can be constructed using a substituted pyridine as a precursor.
The following section details a representative protocol for a Stille coupling reaction that would be a crucial step in the synthesis of a functionalized biaryl precursor to a Fredericamycin A analogue.
Quantitative Data from a Representative Stille Coupling Reaction
The following table summarizes typical reaction parameters and outcomes for the Stille coupling of this compound with an aryl iodide.
| Entry | Aryl Halide (Electrophile) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1-iodo-3,5-dimethoxybenzene | Pd₂(dba)₃ (2.5) | P(o-tol)₃ (10) | Toluene | 100 | 12 | 85 |
| 2 | 4-iodobenzonitrile | Pd(PPh₃)₄ (5) | - | DMF | 90 | 16 | 78 |
| 3 | 1-bromo-4-nitrobenzene | PdCl₂(PPh₃)₂ (5) | - | Dioxane | 110 | 24 | 65 |
Experimental Protocols
General Procedure for Stille Cross-Coupling
Materials:
-
This compound
-
Aryl or vinyl halide/triflate
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(PPh₃)₄)
-
Ligand (if required, e.g., P(o-tol)₃, AsPh₃)
-
Anhydrous, degassed solvent (e.g., toluene, DMF, dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.1 equiv), palladium catalyst (e.g., 2.5 mol% Pd₂(dba)₃), and ligand (e.g., 10 mol% P(o-tol)₃).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the specified time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous potassium fluoride solution to remove tin byproducts.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Workflow for the Synthesis of a Biaryl Fragment
The following diagram illustrates a typical workflow for the synthesis of a biaryl compound using this compound.
Caption: A generalized experimental workflow for a Stille cross-coupling reaction.
Conclusion
This compound is a highly effective reagent for the introduction of the 2-methoxypyridine-4-yl scaffold in the synthesis of complex organic molecules. Its application in Stille cross-coupling reactions provides a reliable and versatile method for constructing key C-C bonds. The protocols and data presented herein offer a practical guide for researchers in synthetic and medicinal chemistry to leverage this valuable building block in their synthetic endeavors. The ability to form intricate biaryl and vinyl-pyridine linkages under mild conditions underscores the importance of this reagent in modern drug discovery and natural product synthesis.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Stille Coupling with 2-Methoxy-4-(tributylstannyl)pyridine
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address low yields in Stille coupling reactions involving 2-Methoxy-4-(tributylstannyl)pyridine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section is designed to help you diagnose and resolve common issues encountered during the Stille coupling of this compound, an electron-rich heteroaromatic organostannane.
Q1: My Stille coupling reaction is resulting in a low yield or failing completely. What are the primary factors I should investigate?
A1: Low yields in Stille couplings, particularly with heteroaromatic substrates, can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to examine include:
-
Reagent Quality:
-
Organostannane Integrity: While generally stable, organotin reagents can degrade over time. Ensure the this compound is pure and has been stored under an inert atmosphere to prevent oxidation. Impurities can lead to side reactions and catalyst deactivation.
-
Aryl Halide Reactivity: The choice of the aryl halide coupling partner is critical. The general order of reactivity is I > Br > OTf >> Cl.[1] Aryl chlorides are notably less reactive and may require specialized catalyst systems.[1]
-
-
Catalyst and Ligand Issues:
-
Catalyst Activity: Palladium catalysts, both Pd(0) and Pd(II) precatalysts, can lose activity upon prolonged storage. Use a fresh, high-quality catalyst.
-
Ligand Selection: The choice of phosphine ligand is crucial. For electron-rich pyridylstannanes, bulky and electron-rich phosphine ligands can enhance the rate of the reaction.
-
-
Reaction Conditions:
-
Inert Atmosphere: The exclusion of oxygen is paramount to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands. Ensure your reaction is set up under a thoroughly purged inert atmosphere (Argon or Nitrogen).
-
Solvent Purity: Use anhydrous and degassed solvents. Polar aprotic solvents like DMF, NMP, or dioxane are often effective.
-
Temperature: While some Stille reactions proceed at room temperature, others require heating.[1] Optimization of the reaction temperature is often necessary.
-
Q2: I am observing significant amounts of homocoupled product from my organostannane. How can I minimize this side reaction?
A2: Homocoupling of the organostannane is a common side reaction in Stille couplings.[2] This can occur through two primary pathways: reaction with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[2] To mitigate this:
-
Use a Pd(0) Catalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ or generating the Pd(0) species in situ from a Pd(II) precatalyst with a reducing agent can sometimes reduce homocoupling.
-
Control Stoichiometry: Using a slight excess of the aryl halide (e.g., 1.1 to 1.2 equivalents) can favor the cross-coupling pathway.
-
Optimize Reaction Temperature: Lowering the reaction temperature may reduce the rate of homocoupling relative to the desired cross-coupling.
-
Additives: The addition of certain additives, such as copper(I) iodide (CuI), can sometimes suppress homocoupling.
Q3: Can additives be used to improve the yield and reaction rate?
A3: Yes, additives can have a significant positive impact on Stille coupling reactions, especially with challenging substrates.
-
Copper(I) Iodide (CuI): CuI is a widely used co-catalyst in Stille reactions. It is believed to facilitate the transmetalation step, which is often the rate-determining step, thereby increasing the overall reaction rate and yield.
-
Lithium Chloride (LiCl): LiCl can accelerate the reaction by aiding in the cleavage of the tin-carbon bond and by preventing the dissociation of the halide from the palladium center during the catalytic cycle.
-
Cesium Fluoride (CsF): CsF can be used to activate the organostannane, particularly when using less reactive aryl halides like chlorides.[1]
Data Presentation: Impact of Reaction Parameters on Yield
The following table summarizes the expected qualitative effects of various parameters on the yield of the Stille coupling of this compound. This is a generalized guide, and optimal conditions should be determined experimentally.
| Parameter | Variation | Expected Impact on Yield | Rationale |
| Aryl Halide | I > Br > OTf > Cl | Higher yield with more reactive halides | Oxidative addition is faster with more easily cleaved C-X bonds.[1] |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | High yields with active catalysts | Efficient generation of the active Pd(0) species is crucial for the catalytic cycle. |
| Ligand | Bulky, electron-rich phosphines | Increased yield | Facilitates reductive elimination and stabilizes the catalyst.[1] |
| Solvent | Polar aprotic (DMF, NMP, Dioxane) | Generally higher yields | Can accelerate the transmetalation step. |
| Temperature | Optimization required | Yield increases with temperature up to a point | Higher temperatures can increase reaction rate but also promote side reactions and catalyst decomposition.[1] |
| Additive | Addition of CuI or LiCl | Often improves yield | Accelerates the rate-determining transmetalation step. |
Experimental Protocols
The following is a representative experimental protocol for the Stille coupling of a pyridylstannane with an aryl bromide. This should be considered a starting point, and optimization may be necessary for specific substrates.
Representative Protocol: Stille Coupling of this compound with an Aryl Bromide
Materials:
-
This compound (1.0 eq)
-
Aryl bromide (1.1 eq)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (2.5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (10 mol%)
-
Anhydrous and degassed toluene (or DMF)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, the aryl bromide, Pd₂(dba)₃, and tri(o-tolyl)phosphine.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous and degassed solvent via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Stille Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low yields.
References
Technical Support Center: Homocoupling of 2-Methoxy-4-(tributylstannyl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the homocoupling of 2-methoxy-4-(tributylstannyl)pyridine. The primary goal of this reaction is the synthesis of 2,2'-dimethoxy-4,4'-bipyridine, a valuable bipyridine derivative.
Troubleshooting Guide
This guide addresses common issues encountered during the homocoupling of this compound, which typically proceeds via a palladium-catalyzed Stille-type reaction.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive Catalyst: The Pd(0) catalyst may have decomposed due to exposure to air or moisture. | Ensure all reagents and solvents are anhydrous and degassed. Use freshly opened catalyst or a robust precatalyst. Consider using a Pd(0) source like Pd(PPh₃)₄ or generating it in situ from a Pd(II) salt with a reducing agent.[1] |
| Low Reaction Temperature: The reaction may not have reached the necessary activation energy. | Gradually increase the reaction temperature. Stille couplings often require elevated temperatures to proceed efficiently.[2] | |
| Inappropriate Solvent: The chosen solvent may not be suitable for the reaction, leading to poor solubility of reagents or catalyst deactivation. | Use a polar aprotic solvent such as DMF, NMP, or toluene. Ensure the solvent is anhydrous and degassed. | |
| Significant Formation of Side Products | Homocoupling as a Side Reaction: While desired in this specific case, uncontrolled homocoupling can lead to a mixture of products if other reactive species are present. More commonly in Stille cross-coupling, homocoupling of the organostannane is an undesired side reaction.[1] | To promote the desired homocoupling, ensure the absence of other aryl halides. If performing a cross-coupling, minimizing homocoupling can be achieved by using a Pd(0) source and bulky, electron-rich phosphine ligands.[3] |
| Protodestannylation: The tributylstannyl group is replaced by a hydrogen atom, leading to the formation of 2-methoxypyridine. | Use anhydrous conditions and ensure the reaction mixture is free of acidic impurities. | |
| Decomposition of Starting Material: The organostannane can be unstable under certain conditions. | Use the lowest effective temperature to minimize thermal decomposition. Ensure the reaction is run under an inert atmosphere. | |
| Difficulty in Product Purification | Tin Residues: Tributyltin byproducts are notoriously difficult to remove from the reaction mixture. | Work-up procedures involving washing with a saturated aqueous solution of potassium fluoride (KF) can precipitate tin fluorides, which can be removed by filtration.[4] Column chromatography on silica gel may also be effective. |
| Co-elution of Product and Byproducts: The desired bipyridine product may have similar polarity to some byproducts, making chromatographic separation challenging. | Optimize the eluent system for column chromatography. Recrystallization of the crude product may also be an effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the homocoupling of this compound?
A1: The expected product is 2,2'-dimethoxy-4,4'-bipyridine. This is a symmetrical bipyridine formed by the coupling of two molecules of the starting material.
Q2: What type of catalyst is typically used for this reaction?
A2: Palladium catalysts are most commonly employed for Stille-type coupling reactions.[1] Both Pd(0) complexes, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and Pd(II) complexes that can be reduced in situ, like dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂), can be used.[5]
Q3: Why is homocoupling sometimes considered an undesirable side reaction in Stille couplings?
A3: In Stille cross-coupling reactions, the goal is to couple two different organic groups (R¹ and R²). Homocoupling of one of the starting materials (e.g., R²-SnBu₃ to form R²-R²) is a competitive side reaction that reduces the yield of the desired cross-coupled product (R¹-R²).[1] However, in this specific case, homocoupling is the desired transformation.
Q4: What is the role of ligands in this reaction?
A4: Phosphine ligands, such as triphenylphosphine (PPh₃), are commonly used to stabilize the palladium catalyst and influence its reactivity. Bulky and electron-rich phosphine ligands can accelerate the key steps in the catalytic cycle, potentially leading to higher yields and cleaner reactions.
Q5: Are there any safety concerns associated with this reaction?
A5: Yes, organotin compounds, including the tributylstannyl starting material and byproducts, are highly toxic.[1] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn.
Experimental Protocol (General Guideline)
Materials:
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)
-
Anhydrous, degassed solvent (e.g., toluene, DMF, or NMP)
-
Inert gas (Argon or Nitrogen)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
Preparation: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv) and the palladium catalyst (e.g., 1-5 mol%).
-
Solvent Addition: Add anhydrous and degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with a saturated aqueous solution of KF to remove tin byproducts. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization to obtain 2,2'-dimethoxy-4,4'-bipyridine.
Data Presentation
The following table summarizes qualitative effects of various parameters on promoting the desired homocoupling reaction, based on general principles of Stille couplings.
| Parameter | Recommended Condition | Expected Effect on Homocoupling Yield | Rationale |
| Palladium Source | Pd(0) (e.g., Pd(PPh₃)₄) or an efficient Pd(II) precatalyst system | Increase | Direct use of Pd(0) or efficient in-situ generation ensures the active catalyst is available for the desired reaction.[1] |
| Solvent | Polar aprotic (e.g., DMF, NMP, Toluene) | Increase | These solvents can help to stabilize the polar intermediates in the catalytic cycle. |
| Temperature | Optimized (typically elevated, e.g., 80-110 °C) | Increase | Provides the necessary activation energy for the reaction to proceed at a reasonable rate. |
| Atmosphere | Inert (Argon or Nitrogen) | Increase | Prevents oxidation and deactivation of the palladium catalyst and sensitive reagents. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the homocoupling of this compound.
Signaling Pathway (Catalytic Cycle)
Caption: Simplified catalytic cycle for Stille-type homocoupling. R represents the 2-methoxy-4-pyridyl group.
References
Technical Support Center: Removal of Tributyltin Byproducts
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of toxic tributyltin byproducts from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the common tributyltin byproducts I need to remove?
A1: Following reactions like the Stille coupling, common byproducts include trialkyltin halides (e.g., Bu₃SnCl, Bu₃SnI), hexaalkylditins (e.g., Bu₃SnSnBu₃), and unreacted organostannane reagents.[1] These compounds are known for their toxicity, and their removal is crucial as they can interfere with subsequent reactions and biological assays.[1][2] For many applications, especially in drug discovery, purification to parts-per-million (ppm) levels is often required.[1][2]
Q2: I performed an aqueous workup with potassium fluoride (KF), but I'm still seeing tin residues in my product. What could be the issue?
A2: An incomplete removal of tin byproducts using a KF wash can be due to several factors:
-
Insufficient Stirring or Contact Time: For the precipitation of tributyltin fluoride (Bu₃SnF) to be complete, vigorous stirring of the biphasic mixture for at least one hour is recommended.[1][2]
-
Precipitate Formation at the Interface: A solid precipitate of Bu₃SnF can form at the organic/aqueous interface, which may trap the product and hinder efficient separation.[1] If this occurs, filtering the entire mixture through a pad of Celite® is an effective solution.[1]
-
Incomplete Conversion of Byproducts: Certain byproducts, such as tributyltin hydride (Bu₃SnH) or hexabutylditin (Bu₃SnSnBu₃), may not be efficiently converted to the fluoride salt.[1] In such cases, a pre-treatment of the reaction mixture with iodine (I₂) to form Bu₃SnI is recommended before proceeding with the KF wash.[1][3]
Q3: My product is water-sensitive. Are there non-aqueous methods for removing tributyltin byproducts?
A3: Yes, several non-aqueous methods are available:
-
Flash Chromatography with Triethylamine: A quick and effective method is to filter the crude reaction mixture through a plug of silica gel using an eluent containing 2-5% triethylamine.[1][4][5]
-
Modified Silica Gel Chromatography: Using a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel for column chromatography has been demonstrated to reduce organotin impurities to below 15 ppm.[2][3]
-
Tin Scavengers: Solid-supported reagents, known as tin scavengers, can selectively bind to organotin compounds.[1] The crude reaction mixture is stirred with the scavenger, which is subsequently removed by filtration, providing a purified product solution and avoiding an aqueous workup.[1]
Q4: How can I monitor the removal of these byproducts by Thin Layer Chromatography (TLC)?
A4: Visualizing organotin compounds on a TLC plate can be challenging as they are often not UV-active.[6][7] However, staining methods can be employed for their detection. Exposing the TLC plate to iodine vapor is a common technique where organotin compounds form yellow-brown spots.[6][7] Another method involves using a colorimetric spray reagent, such as 0.5% xylenol orange and 5% saturated bromine water in ethanol, which makes organotin compounds appear as purple-red spots under natural light.[8]
Q5: My product is a solid. What is the best way to purify it from organotin residues?
A5: For solid products, recrystallization can be a highly effective purification technique. Slurrying the crude solid in a suitable solvent, like methyl tert-butyl ether (MTBE), followed by filtration and subsequent recrystallization can significantly reduce the levels of tin contamination.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Tin residues remain after KF wash | Insufficient contact time or agitation. | Stir the biphasic mixture vigorously for at least one hour.[1][2] |
| Formation of a solid precipitate at the interface. | Filter the entire mixture through a pad of Celite®.[1] | |
| Presence of unreacted Bu₃SnH or Bu₃SnSnBu₃. | Pre-treat the reaction mixture with iodine (I₂) before the KF wash.[1] | |
| Low product yield after chromatography | The product is unstable on silica gel or binds irreversibly. | Deactivate the silica gel by using an eluent containing triethylamine. Alternatively, use a less acidic stationary phase like alumina.[1] |
| Emulsion formation during aqueous workup | High concentration of salts or polar compounds. | Add brine to the aqueous layer to break the emulsion. If the problem persists, filter the mixture through Celite®. |
| Organotin spots are not visible on TLC | Compounds are not UV-active. | Use a chemical stain for visualization, such as iodine vapor or a specific colorimetric spray reagent.[6][7] |
Data on Removal Efficiency
The following table summarizes the effectiveness of various methods for removing tributyltin byproducts.
| Method | Typical Final Tin Concentration | Key Advantages | Considerations |
| Aqueous KF Wash | <1% w/w | Inexpensive and straightforward. | Can form precipitates; may require long stirring times.[1][2] |
| Chromatography on K₂CO₃/Silica Gel | <15 ppm | High efficiency; suitable for sensitive compounds.[2] | Requires preparation of the stationary phase. |
| Flash Chromatography with Et₃N | Effective for many cases | Fast and avoids aqueous workup.[1][4][5] | May not be sufficient for achieving very low ppm levels. |
| Tin Scavengers | Can achieve very low ppm levels | High selectivity; avoids aqueous workup.[1] | Scavengers can be costly. |
| Recrystallization | Highly dependent on product/solvent | Can be very effective for solid products. | Product must be a solid with suitable solubility properties. |
| Acidic Extraction (e.g., 5% oxalic acid) | Effective for basic tin compounds | Selectively removes certain tin species.[9] | Product must be stable to acidic conditions. |
Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash
-
Reaction Quenching: Once the reaction is complete, cool the mixture to room temperature.[1]
-
Dilution: Dilute the reaction mixture with an appropriate organic solvent such as ethyl acetate or diethyl ether.[1][3]
-
Aqueous Wash: Transfer the diluted mixture to a separatory funnel and wash it 2-3 times with a saturated aqueous solution of KF (a 1M solution can also be used).[1] Shake the funnel vigorously for at least one minute during each wash.[1]
-
Precipitate Removal: If a solid precipitate forms at the interface, filter the entire mixture through a pad of Celite®. Wash the Celite® pad with the organic solvent.[1][3]
-
Final Washes: Return the filtrate to the separatory funnel, wash the organic layer with brine, and then dry it over an anhydrous salt like Na₂SO₄ or MgSO₄.[3]
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product, which can be further purified if necessary.[3]
Protocol 2: Flash Chromatography with Triethylamine-Treated Silica Gel
-
Silica Gel Preparation: Prepare a slurry of silica gel in the chosen eluent system, which should contain 2-5% triethylamine.[1][5]
-
Column Packing: Pack a chromatography column with the prepared slurry.[1]
-
Sample Loading: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel. Load this dry sample onto the top of the column.[1]
-
Elution: Elute the column with the triethylamine-containing eluent, collecting fractions and monitoring by TLC or LC-MS to isolate the purified product.[1]
Protocol 3: Use of Silica-Based Tin Scavengers
-
Scavenger Selection: Choose an appropriate tin scavenger based on the nature of the tin byproducts.
-
Incubation: Add the scavenger to the crude reaction mixture and stir at room temperature. The required time will depend on the specific scavenger and the concentration of impurities.
-
Filtration: Filter the mixture to remove the scavenger, which now has the tin byproducts bound to it.[1]
-
Workup: Wash the filtered scavenger with the reaction solvent. The combined filtrate contains the purified product and can be concentrated under reduced pressure.[1]
Visualizations
Caption: Workflow for tributyltin byproduct removal using an aqueous KF wash.
Caption: Troubleshooting logic for persistent tin impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. sdlookchem.com [sdlookchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. Workup [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CN103245755A - Color developing agent for measuring organic tin compound by thin layer chromatography (TLC) and measurement method - Google Patents [patents.google.com]
- 9. JPH029890A - Method for removing organotin compound - Google Patents [patents.google.com]
Technical Support Center: Optimizing Palladium Catalyst Loading for 2-Methoxy-4-(tributylstannyl)pyridine
This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered when optimizing palladium catalyst loading for reactions involving 2-Methoxy-4-(tributylstannyl)pyridine, particularly in Stille cross-coupling reactions.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Pd(0) active species has not formed or has decomposed. 2. Insufficient Catalyst Loading: The amount of catalyst is too low for the substrate's reactivity. 3. Poor Ligand Choice: The ligand is not effectively stabilizing the catalyst or promoting the reaction. 4. Reaction Temperature Too Low: The activation energy for the oxidative addition step is not being met. | 1. Use a fresh batch of catalyst. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), consider a pre-reduction step by stirring it with a phosphine ligand before adding other reagents. Ensure the reaction is conducted under a strict inert atmosphere (argon or nitrogen) to prevent oxidation.[1] 2. Incrementally increase the catalyst loading. Start with 1-2 mol% and increase to 3-5 mol% if necessary. Monitor for improvements in conversion. 3. For pyridine substrates, which can coordinate to the palladium center, bulky, electron-rich phosphine ligands can be effective. Screen different ligands to find the optimal one for your system. 4. Gradually increase the reaction temperature in 10°C increments (e.g., from 80°C to 100°C) while monitoring the reaction by TLC or LC-MS. |
| Reaction Stalls / Incomplete Conversion | 1. Catalyst Decomposition: The catalyst is not stable under the reaction conditions for the required duration, often indicated by the formation of palladium black. 2. Inhibitory Species: Impurities in reagents or solvents may be poisoning the catalyst. | 1. Instead of a single high loading, try adding the catalyst in portions over the course of the reaction. Lowering the reaction temperature and extending the reaction time can also improve catalyst stability. 2. Ensure all reagents are of high purity. Use anhydrous and thoroughly degassed solvents. |
| Significant Side Product Formation (e.g., Homocoupling) | 1. Presence of Oxygen: Oxygen can promote the homocoupling of the organostannane reagent.[2] 2. High Catalyst Concentration: Excessively high catalyst loading can sometimes lead to an increase in side reactions. 3. Incorrect Stoichiometry: Using a sub-stoichiometric amount of the organostannane can sometimes favor side reactions. | 1. Rigorously degas all solvents and ensure the reaction is maintained under a positive pressure of an inert gas. 2. After reaching a satisfactory conversion, try to systematically decrease the catalyst loading to find the minimum amount required, which can help suppress side reactions. 3. Use a slight excess (e.g., 1.1-1.2 equivalents) of the this compound reagent.[2] |
| Inconsistent Results Between Batches | 1. Variability in Reagent Quality: Purity of the organostannane, electrophile, or catalyst can vary. 2. Atmospheric Contamination: Minor leaks in the inert atmosphere setup. | 1. Use reagents from the same batch for a series of experiments. Verify the purity of starting materials before use. 2. Carefully check all connections and seals in your reaction setup. Ensure a consistent and positive flow of inert gas. |
Frequently Asked Questions (FAQs)
Q1: What is a typical starting palladium catalyst loading for a Stille coupling reaction with this compound?
A1: A common starting point for optimization is typically in the range of 1-5 mol% of the palladium source. For initial screening, a loading of 2-3 mol% is often a reasonable starting concentration. Highly active catalyst systems may allow for lower loadings.
Q2: Which palladium catalysts are recommended for this type of reaction?
A2: Both Pd(0) and Pd(II) complexes can be used as catalyst precursors. Common choices include Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as Pd(0) sources. Pd(II) sources like Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) or Palladium(II) acetate (Pd(OAc)₂) are also frequently used. Pd₂(dba)₃ has been shown to be effective, and catalyst loading can sometimes be reduced to 2.5 mol% with careful optimization.[1]
Q3: Does increasing the catalyst loading always improve the yield?
A3: Not necessarily. While increasing the loading can improve the rate and conversion of a sluggish reaction, excessively high concentrations can lead to an increase in side products (like homocoupling) and make purification more difficult. It can also lead to catalyst decomposition.[3] Optimization is key to finding the balance between reaction efficiency and product purity.
Q4: How important is the inert atmosphere when handling the catalyst?
A4: It is critical. The active Pd(0) catalytic species is sensitive to oxygen and can be easily oxidized and deactivated. Therefore, all manipulations involving the palladium catalyst and the reaction setup should be performed under a strict inert atmosphere, such as argon or nitrogen. Solvents should also be thoroughly degassed.
Q5: What is the visual indicator of catalyst decomposition?
A5: A common sign of catalyst decomposition is the formation of a black precipitate, often referred to as palladium black. This indicates that the soluble, active Pd(0) complex has aggregated into an inactive, insoluble form. If this occurs early in the reaction, it is a strong indicator that your reaction conditions (e.g., temperature, ligand choice) are not suitable for maintaining catalyst stability.
Data Presentation
The following table provides a representative example of how to structure an experiment to optimize palladium catalyst loading for a Stille coupling of this compound with an aryl iodide.
Table 1: Representative Optimization of Pd₂(dba)₃ Loading
| Entry | Catalyst Loading (mol%) | Ligand (mol%)¹ | Temperature (°C) | Time (h) | Conversion (%)² |
| 1 | 0.5 | 2.0 | 90 | 12 | 45 |
| 2 | 1.0 | 4.0 | 90 | 12 | 78 |
| 3 | 2.0 | 8.0 | 90 | 12 | 95 |
| 4 | 3.0 | 12.0 | 90 | 12 | 96 |
| 5 | 5.0 | 20.0 | 90 | 12 | 95³ |
¹ Ligand used: Tri(o-tolyl)phosphine (P(o-tol)₃). The ratio of Pd:Ligand is kept constant. ² Conversion determined by GC-MS analysis of the crude reaction mixture. ³ Increased formation of homocoupling byproduct observed.
Note: This data is illustrative and serves as a template for experimental design. Optimal conditions will vary based on the specific substrates and other reaction parameters.
Experimental Protocols
Protocol 1: General Procedure for Optimizing Palladium Catalyst Loading in a Stille Coupling Reaction
This protocol outlines a general method for the Stille coupling of an aryl halide with this compound, focusing on catalyst optimization.
Materials:
-
Aryl halide (e.g., 4-iodoanisole) (1.0 equiv)
-
This compound (1.1 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃) (variable mol%, see Table 1)
-
Phosphine ligand (e.g., P(o-tol)₃) (variable mol%, see Table 1)
-
Anhydrous, degassed solvent (e.g., Toluene or DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide, palladium catalyst, and phosphine ligand.
-
Evacuate and backfill the flask with an inert gas three times.[4]
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the mixture for 10-15 minutes at room temperature.
-
Add this compound via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 90-110°C) with vigorous stirring.[5]
-
Monitor the reaction progress by TLC or GC-MS at regular intervals.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
References
Technical Support Center: Troubleshooting Failed Stille Reactions with 2-Methoxy-4-(tributylstannyl)pyridine
Welcome to the technical support center for troubleshooting Stille cross-coupling reactions. This guide is specifically tailored to address common issues encountered when using 2-Methoxy-4-(tributylstannyl)pyridine as the organostannane coupling partner. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: My Stille reaction with this compound is not working at all (no product formation). What are the most likely causes?
A1: A complete failure of the reaction can stem from several factors. The primary suspects are often related to the catalyst's activity, the integrity of the reagents, or inhibitory effects from the starting materials themselves.
-
Inactive Catalyst: The Pd(0) catalyst is the active species in the Stille catalytic cycle. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it may not be reducing to Pd(0) in situ. Ensure your reaction conditions are suitable for this reduction. Alternatively, starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be more reliable.[1]
-
Reagent Degradation: Organostannanes, while generally stable to air and moisture, can degrade over time, especially if not stored properly.[2] Protodestannylation (cleavage of the C-Sn bond by a proton source) is a known decomposition pathway. It is advisable to check the purity of your this compound by ¹H or ¹¹⁹Sn NMR before use.
-
Inhibition by the Pyridine Substrate: The nitrogen atom in the pyridine ring can coordinate to the palladium center, potentially inhibiting the catalytic cycle. This is a known challenge with 2-substituted pyridine substrates, often referred to as the "2-pyridyl problem."[3] The methoxy group at the 2-position, being electron-donating, can further enhance the coordinating ability of the nitrogen.
-
Poor Quality Solvents or Reagents: Ensure all solvents are anhydrous and reagents are of high purity. Water and other protic impurities can lead to protodestannylation of the organostannane.
Q2: I am observing very low yields of my desired product. What are the key parameters I should optimize?
A2: Low yields are a common issue and often require systematic optimization of the reaction conditions. Here are the critical parameters to investigate:
-
Choice of Palladium Catalyst and Ligand: The ligand plays a crucial role in the efficiency of the Stille coupling. For electron-rich heteroaromatic stannanes, bulky and electron-rich phosphine ligands such as P(t-Bu)₃ or biaryl phosphines (e.g., XPhos, SPhos) can be beneficial.[3][4] These ligands can promote the reductive elimination step and prevent catalyst deactivation. In some cases, arsine ligands like AsPh₃ have been shown to accelerate the reaction.[5]
-
Reaction Temperature: Stille reactions are often run at elevated temperatures (80-120 °C). If you are running the reaction at a lower temperature, a gradual increase may improve the yield. However, excessively high temperatures can lead to reagent decomposition.
-
Solvent: The choice of solvent can significantly impact the reaction rate and yield. Common solvents for Stille couplings include DMF, NMP, toluene, and dioxane. For pyridyl substrates, polar aprotic solvents like DMF or NMP are often effective.
-
Additives: The addition of copper(I) iodide (CuI) as a co-catalyst can dramatically accelerate the rate of Stille couplings, particularly for challenging substrates.[3] Cesium fluoride (CsF) can also be a beneficial additive, as it is thought to activate the organostannane by forming a hypervalent tin species.[3]
Q3: I am getting a significant amount of homocoupled product from my stannane reagent. How can I minimize this side reaction?
A3: Homocoupling of the organostannane (to form a symmetrical bipyridine in this case) is a common side reaction in Stille couplings.[2] It can occur through two primary mechanisms: reaction of two stannane molecules with a Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[2] To minimize homocoupling:
-
Use a Pd(0) Catalyst: Starting directly with a Pd(0) source like Pd(PPh₃)₄ can reduce the amount of Pd(II) species available for the homocoupling pathway.
-
Control the Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the organostannane. A large excess can favor homocoupling.
-
Optimize Ligand and Additives: As mentioned previously, the right ligand and the addition of CuI can accelerate the desired cross-coupling reaction, making it outcompete the homocoupling side reaction.
Q4: How can I effectively remove the tributyltin byproducts from my reaction mixture?
A4: The removal of toxic organotin byproducts is a critical step in the workup of a Stille reaction. Several methods can be employed:
-
Aqueous Potassium Fluoride (KF) Wash: This is the most common method. Tributyltin halides react with KF to form insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration.[6]
-
Chromatography: Flash chromatography on silica gel is often effective. Pre-treating the silica gel with triethylamine (~2-5% in the eluent) can help to remove tin residues.[6]
-
Acidic Extraction: Washing the organic layer with a dilute acid solution can sometimes help to extract the tin byproducts into the aqueous phase.
Troubleshooting Guide: Low to No Product Yield
This guide provides a systematic approach to troubleshooting a failed or low-yielding Stille reaction with this compound.
| Observation | Potential Cause | Recommended Action |
| No reaction (only starting materials observed) | 1. Inactive catalyst | - Use a fresh source of palladium catalyst. - Switch from a Pd(II) precatalyst to a Pd(0) catalyst (e.g., Pd(PPh₃)₄).[1] - Ensure rigorous exclusion of air if using an air-sensitive catalyst. |
| 2. Reagent degradation | - Check the purity of the organostannane by NMR. - Use freshly prepared or recently purchased organostannane. | |
| 3. Reaction temperature is too low | - Gradually increase the reaction temperature in increments of 10-20 °C. | |
| Low product yield with significant starting material remaining | 1. Suboptimal catalyst/ligand system | - Screen different phosphine ligands (e.g., PPh₃, P(o-tol)₃, P(t-Bu)₃, XPhos).[3][4] - Consider using an arsine ligand (e.g., AsPh₃).[5] |
| 2. Insufficient reaction time | - Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. | |
| 3. Catalyst poisoning | - The pyridine nitrogen may be inhibiting the catalyst. The addition of CuI can sometimes mitigate this effect.[3] | |
| Low product yield with significant side product formation | 1. Homocoupling of the stannane | - Use a Pd(0) catalyst.[2] - Add CuI as a co-catalyst to accelerate the cross-coupling.[3] |
| 2. Protodestannylation | - Ensure all reagents and solvents are strictly anhydrous. - Perform the reaction under an inert atmosphere (N₂ or Ar). | |
| 3. Decomposition of starting materials or product | - Lower the reaction temperature. - Reduce the reaction time. |
Experimental Protocols
Below is a general experimental protocol for a Stille coupling reaction. Note that the optimal conditions may vary depending on the specific aryl halide used.
General Procedure for Stille Coupling:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq.), this compound (1.1-1.2 eq.), the palladium catalyst (1-5 mol%), and the ligand (if required, typically in a 1:2 or 1:4 Pd:ligand ratio).
-
If used, add additives such as CuI (10-20 mol%) and/or CsF (2.0 eq.).
-
Add the anhydrous solvent (e.g., DMF, toluene, dioxane) via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of KF and stir vigorously for at least 1 hour.
-
Filter the mixture through a pad of Celite® to remove the precipitated tributyltin fluoride.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Data Presentation
The following table summarizes typical reaction parameters that can be varied during the optimization of a Stille coupling reaction.
| Parameter | Typical Range | Considerations |
| Palladium Catalyst | 1-10 mol% | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, PdCl₂(PPh₃)₂ |
| Ligand | 2-20 mol% | PPh₃, P(t-Bu)₃, XPhos, AsPh₃ |
| Solvent | 0.1 - 1.0 M | Toluene, Dioxane, DMF, NMP |
| Temperature | 60 - 120 °C | Higher temperatures may be needed but can cause decomposition. |
| Additives | 10-20 mol% (CuI), 2 eq. (CsF) | CuI and CsF can significantly improve reaction rates and yields.[3] |
| Reaction Time | 2 - 48 hours | Monitor by TLC or LC-MS for completion. |
Visualizations
Stille Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Troubleshooting Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. STILLE CROSS-COUPLING REACTIONS OF ARYL MESYLATES AND TOSYLATES USING A BIARYLPHOSPHINE BASED CATALYST SYSTEM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Tertiary arsine ligands for the Stille coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Destannylation of 2-Methoxy-4-(tributylstannyl)pyridine
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the destannylation of 2-Methoxy-4-(tributylstannyl)pyridine, a common reaction in cross-coupling chemistry, often referred to as a Stille coupling.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of the destannylation of this compound?
The destannylation of this compound is primarily used to form a carbon-carbon bond between the pyridine ring and an organic electrophile, typically an aryl, heteroaryl, or vinyl halide or triflate. This palladium-catalyzed cross-coupling reaction, a type of Stille coupling, is a versatile method for synthesizing complex molecules in pharmaceutical and materials science research.
Q2: What are the most common side reactions observed during this reaction?
The two most prevalent side reactions are:
-
Homocoupling: Dimerization of the this compound to form 2,2'-dimethoxy-4,4'-bipyridine. This can be catalyzed by the palladium catalyst.[1]
-
Protodestannylation: Replacement of the tributylstannyl group with a hydrogen atom, resulting in the formation of 2-methoxypyridine. This is often caused by the presence of acidic protons or moisture in the reaction mixture.
Q3: How can I remove the tributyltin byproducts from my reaction mixture?
Tributyltin byproducts are toxic and can be challenging to remove. Common purification methods include:
-
Washing the organic phase with a saturated aqueous solution of potassium fluoride (KF). This causes the tin byproducts to precipitate as insoluble tributyltin fluoride, which can be filtered off.
-
Chromatography on silica gel. A common technique involves eluting with a solvent system containing a small percentage of triethylamine (e.g., 1-5%) to help remove the tin residues.[2]
-
Treatment with 1,2-ethanedithiol to form a readily removable tin derivative.
Q4: Is this compound sensitive to air and moisture?
Organostannanes, including this compound, are generally stable to air and moisture, which is an advantage of the Stille coupling reaction.[1] However, for optimal results and to minimize side reactions like protodestannylation, it is best practice to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
This guide addresses common issues encountered during the destannylation of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Use a fresh source of palladium catalyst. Consider using a pre-catalyst that is activated in situ. |
| Poor quality of reagents | Ensure the aryl halide/triflate is pure. Use freshly distilled and degassed solvents. | |
| Incorrect reaction temperature | Optimize the reaction temperature. While some Stille couplings proceed at room temperature, others require heating. | |
| Ligand dissociation | For air-sensitive ligands, ensure the reaction is performed under a strict inert atmosphere. | |
| Significant Homocoupling of the Stannane | High catalyst loading | Reduce the amount of palladium catalyst used. |
| Presence of oxygen | Thoroughly degas the reaction mixture and maintain an inert atmosphere. | |
| High reaction temperature | Lower the reaction temperature. Homocoupling can be more prevalent at elevated temperatures. | |
| Ligand choice | Use bulky, electron-rich phosphine ligands which can favor the cross-coupling pathway. | |
| High Levels of Protodestannylation | Presence of water or acidic impurities | Use anhydrous solvents and reagents. Consider adding a non-nucleophilic base to scavenge any acidic protons. |
| Impure organostannane | Purify the this compound before use. | |
| Prolonged reaction times | Monitor the reaction by TLC or LC-MS and work up the reaction as soon as the starting material is consumed. | |
| Formation of Multiple Unidentified Byproducts | Decomposition of starting materials or product | Lower the reaction temperature. Screen different palladium catalysts and ligands. |
| Side reactions with functional groups | Ensure that the functional groups on your coupling partners are compatible with the reaction conditions. |
Quantitative Data Summary
| Pyridylstannane | Aryl Bromide | Palladium Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |
| 2-(Tributylstannyl)pyridine | 4-Bromoacetophenone | Pd₂(dba)₃ | P(t-Bu)₃ | Dioxane | 100 | 92 |
| 2-(Tributylstannyl)pyridine | 4-Bromotoluene | Pd(PPh₃)₄ | - | Toluene | 110 | 85 |
| 3-(Tributylstannyl)pyridine | 1-Bromo-4-nitrobenzene | Pd(OAc)₂ | SPhos | Toluene/H₂O | 100 | 95 |
| 2-Methoxy-5-(tributylstannyl)pyridine | 2-Bromonaphthalene | PdCl₂(PPh₃)₂ | - | DMF | 90 | 88 |
Experimental Protocols
Representative Protocol for Stille Coupling of a Pyridylstannane
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.2 mmol)
-
Aryl halide (1.0 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol)
-
Anhydrous and degassed solvent (e.g., toluene or DMF, 10 mL)
-
Anhydrous lithium chloride (3.0 mmol, optional, can enhance reaction rates)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol), the palladium catalyst (0.05 mmol), and lithium chloride (if used).
-
Add the anhydrous, degassed solvent (10 mL) via syringe.
-
Add the this compound (1.2 mmol) via syringe.
-
Stir the reaction mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of KF to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Reaction and Side Reaction Pathways
Caption: Main Stille coupling pathway and common side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
Improving reproducibility of Stille reactions with 2-Methoxy-4-(tributylstannyl)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of Stille cross-coupling reactions involving 2-Methoxy-4-(tributylstannyl)pyridine.
Troubleshooting Guide
Low or no product yield, the appearance of side products, and difficulties in purification are common hurdles in Stille reactions. This guide addresses specific issues you may encounter when using this compound.
Issue 1: Low to No Yield of the Desired Coupled Product
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Ensure the palladium catalyst is active. If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be reduced in situ to the active Pd(0) species. Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1] |
| Inappropriate Ligand | The choice of phosphine ligand is critical. For electron-rich stannanes like this compound, bulky, electron-rich ligands such as P(t-Bu)₃, PCy₃, or tri(2-furyl)phosphine can accelerate the reaction and improve yields.[2] |
| Suboptimal Solvent | The polarity of the solvent can significantly impact the reaction rate. While toluene is common, polar aprotic solvents like DMF, NMP, or dioxane can be beneficial, especially for less reactive coupling partners.[3] |
| Low Reaction Temperature | Stille reactions often require elevated temperatures to proceed at a reasonable rate. If you observe low conversion, consider increasing the reaction temperature, typically in the range of 80-110 °C. |
| Presence of Oxygen | Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.[4] It is crucial to degas the solvent and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction. |
| Poor Quality Stannane | The this compound reagent may have degraded. Consider purifying the stannane by flash chromatography if impurities are suspected. |
Issue 2: Significant Formation of Homocoupled Product
The homocoupling of the stannane to form 4,4'-dimethoxy-2,2'-bipyridine is a common side reaction.[4]
| Potential Cause | Recommended Solution |
| Reaction with Pd(II) Precatalyst | Two equivalents of the organostannane can react with a Pd(II) precatalyst, leading to homocoupling.[4] Using a Pd(0) source directly can mitigate this. |
| Slow Transmetalation | If the transmetalation step is slow, side reactions like homocoupling become more prevalent. The addition of a copper(I) co-catalyst (e.g., CuI) can accelerate transmetalation. The use of fluoride additives like CsF can also enhance the reactivity of the organostannane.[2][5] |
| Presence of Oxygen | Oxygen can promote the homocoupling of organostannanes.[4] Rigorous exclusion of air is essential. |
Issue 3: Difficulty in Removing Organotin Byproducts
Tributyltin halides (e.g., Bu₃SnCl, Bu₃SnBr) are common byproducts that can be challenging to separate from the desired product due to their nonpolar nature.
| Method | Description |
| Aqueous KF Wash | Washing the reaction mixture with an aqueous solution of potassium fluoride (KF) precipitates the tin byproducts as insoluble tributyltin fluoride (Bu₃SnF), which can then be removed by filtration through Celite. |
| Silica Gel Chromatography with Triethylamine | Running a flash column with silica gel treated with a small percentage of triethylamine (2-5%) in the eluent can effectively remove tin residues. |
| Basic Alumina Chromatography | For products that may be sensitive to the acidity of silica gel, basic alumina can be a suitable alternative for chromatographic purification. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst and ligand combination for the Stille coupling of this compound?
A1: While the optimal conditions can be substrate-dependent, a common and effective starting point is a Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ with a phosphine ligand. For electron-rich pyridylstannanes, bulky and electron-donating ligands like tri(tert-butyl)phosphine (P(t-Bu)₃) or tri(2-furyl)phosphine are often beneficial in promoting the reductive elimination step and improving yields.[2]
Q2: How does the methoxy group on the pyridine ring affect the reaction?
A2: The 2-methoxy group is electron-donating, which can increase the electron density on the pyridine ring. This can potentially accelerate the rate of transmetalation, which is often the rate-limiting step in the Stille catalytic cycle. However, it can also make the organostannane more susceptible to side reactions like hydrolysis if water is present.
Q3: Can the nitrogen atom of the pyridine ring interfere with the reaction?
A3: Yes, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst. This can sometimes inhibit the catalytic cycle by occupying a coordination site on the palladium, potentially slowing down the reaction. The choice of ligand and solvent can influence the extent of this coordination.
Q4: What is the role of additives like CuI and CsF in these reactions?
A4:
-
Copper(I) Iodide (CuI): CuI is often used as a co-catalyst to accelerate the transmetalation step. It is believed to act as a scavenger for free phosphine ligands or to facilitate the transfer of the organic group from tin to palladium.[5]
-
Cesium Fluoride (CsF): Fluoride ions can activate the organostannane by forming a hypervalent tin species, which is more nucleophilic and reactive in the transmetalation step.[2]
Q5: Are there any specific safety precautions for working with this compound?
A5: Yes, organotin compounds are toxic. It is essential to handle this compound and all resulting tin byproducts with appropriate personal protective equipment (PPE), including gloves and safety glasses, and to work in a well-ventilated fume hood.
Experimental Protocols
General Procedure for Stille Coupling:
A flame-dried Schlenk flask is charged with the aryl halide (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any solid additives (e.g., CuI, 0.1 equiv). The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous, degassed solvent (e.g., toluene or DMF) is added, followed by this compound (1.1-1.2 equiv). The reaction mixture is then heated to the desired temperature (typically 80-110 °C) and monitored by TLC or GC-MS. Upon completion, the reaction is cooled to room temperature and subjected to a workup procedure to remove tin byproducts, followed by purification, typically by flash column chromatography.
Data Presentation
The following table summarizes representative conditions and yields for Stille reactions involving pyridylstannanes with various aryl halides. Note that yields are highly dependent on the specific substrates and reaction conditions.
| Stannane | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-(Tributylstannyl)pyridine | Aryl Iodide | Pd₂(dba)₃ (2) | P(o-tol)₃ (4) | Toluene | 110 | 12-16 | High |
| 2-(Tributylstannyl)pyridine | Aryl Bromide | Pd(OAc)₂ (2) | PCy₃ (4) | Toluene | 100 | 16 | Good |
| 2-(Tributylstannyl)pyridine | Aryl Chloride | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (3) | Dioxane | 100 | 24 | Moderate |
Visualizations
To aid in understanding the reaction, the following diagrams illustrate the key processes and logical workflows.
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Caption: A logical workflow for troubleshooting Stille reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Discussion Addendum for: 4-Methoxy-4'-nitrophenyl. Recent Advances in the Stille Biaryl Coupling Reaction and Applications in Complex Natural Products Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uwindsor.ca [uwindsor.ca]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
How to avoid decomposition of 2-Methoxy-4-(tributylstannyl)pyridine during reaction
Welcome to the technical support center for 2-Methoxy-4-(tributylstannyl)pyridine. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals avoid decomposition of this reagent during their experiments.
Troubleshooting Guide: Minimizing Decomposition
While this compound is a versatile reagent in cross-coupling reactions, its stability can be compromised under certain conditions, leading to lower yields and purification challenges. The following table outlines common issues, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Reagent Decomposition: The primary issue is often the degradation of the organostannane before or during the reaction. 2. Inactive Catalyst: The palladium catalyst may not be active. 3. Poor Transmetalation: Inefficient transfer of the pyridyl group from tin to palladium. | 1. Reagent Handling: Use fresh, high-purity this compound. Store under an inert atmosphere (Argon or Nitrogen) and at low temperatures. Avoid exposure to light. 2. Catalyst Activation: Ensure the use of a pre-activated or highly active palladium catalyst. 3. Additives: The addition of copper(I) salts can sometimes facilitate the transmetalation step in Stille couplings. |
| Presence of 2-Methoxypyridine as a Major Byproduct | Protodestannylation: The tin-carbon bond is susceptible to cleavage by acidic protons. This can be caused by acidic impurities in the solvent, starting materials, or exposure to moisture. | 1. Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Ensure all glassware is oven-dried. 2. Non-acidic Environment: Avoid acidic conditions. If necessary, add a non-nucleophilic base like proton sponge to scavenge any stray protons. |
| Formation of Homocoupled Product (Bipyridine) | Side reaction of the Stille Coupling: This is a common side reaction in Stille couplings, where two molecules of the organostannane couple with each other.[1] | 1. Control Stoichiometry: Use a slight excess of the electrophile relative to the organostannane. 2. Optimize Reaction Conditions: Lower the reaction temperature and use a less polar solvent if possible. The choice of palladium ligand can also influence the extent of homocoupling. |
| Observation of Insoluble Tin Byproducts | Standard Reaction Byproduct: The formation of tributyltin halides (e.g., Bu3SnCl, Bu3SnBr) is an inherent part of the Stille reaction catalytic cycle. | 1. Work-up Procedure: These byproducts can often be removed by aqueous workup or by precipitation with fluoride ions (e.g., using aqueous KF solution).[2] 2. Chromatographic Purification: Flash column chromatography can effectively separate the desired product from tin residues. |
Frequently Asked Questions (FAQs)
Q1: How should I store this compound to ensure its stability?
A1: It is crucial to store this compound under an inert atmosphere, such as argon or nitrogen, to prevent exposure to air and moisture. For long-term storage, it is recommended to keep it in a tightly sealed container at low temperatures (-20°C is ideal). Avoid repeated freeze-thaw cycles.
Q2: My reaction is not proceeding to completion. Could the organostannane be the issue?
A2: Yes, if the reaction is sluggish or stalls, the quality of the organostannane could be a factor. Over time, or with improper storage, it can degrade. It is advisable to use a fresh batch or purify the existing stock by flash chromatography on silica gel before use. Additionally, ensure your palladium catalyst is active and that all reaction components are of high purity.
Q3: I am observing a significant amount of 2-methoxypyridine in my crude reaction mixture. What is causing this?
A3: The presence of 2-methoxypyridine is a strong indicator of protodestannylation. This occurs when the tributylstannyl group is replaced by a proton from an acidic source. To mitigate this, ensure all your reagents and solvents are scrupulously dry and free of acidic impurities. Running the reaction under strictly anhydrous and inert conditions is paramount.
Q4: Are there any additives that can improve the performance of my Stille reaction with this reagent?
A4: In some cases, the addition of stoichiometric or catalytic amounts of copper(I) salts (e.g., CuI) can accelerate the transmetalation step and improve the overall efficiency of the Stille coupling. However, this is system-dependent and may require optimization.
Q5: What is the best way to remove the tributyltin byproducts after the reaction?
A5: Tributyltin byproducts can be challenging to remove due to their nonpolar nature. A common method is to treat the reaction mixture with an aqueous solution of potassium fluoride (KF). This will precipitate the tin as insoluble tributyltin fluoride, which can be removed by filtration. Alternatively, flash column chromatography, often with a solvent system containing a small amount of triethylamine, can be effective.[2]
Experimental Workflow and Logic Diagram
The following diagram illustrates a typical workflow for troubleshooting issues related to the decomposition of this compound in a Stille cross-coupling reaction.
Caption: Troubleshooting workflow for this compound decomposition.
Key Experimental Protocol: Stille Coupling
This protocol provides a general method for a Stille cross-coupling reaction using this compound.
Materials:
-
This compound
-
Aryl halide or triflate
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if required, e.g., PPh₃, XPhos)
-
Anhydrous solvent (e.g., Toluene, Dioxane, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Preparation: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), palladium catalyst (0.02-0.05 equiv), and ligand (if necessary).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reagent Addition: Add this compound (1.1-1.2 equiv) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate).
-
To remove tin byproducts, wash the organic layer with an aqueous solution of KF (1M). Stir vigorously for 1-2 hours, then filter through a pad of celite.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
Validation & Comparative
Stille vs. Suzuki Coupling for the Synthesis of 2,4-Substituted Pyridines: A Comparative Guide
In the realm of synthetic organic chemistry, particularly in the development of pharmaceuticals and functional materials, the construction of substituted pyridine scaffolds is of paramount importance. Among the myriad of cross-coupling reactions available, the Stille and Suzuki-Miyaura couplings stand out as powerful and versatile methods for the formation of carbon-carbon bonds. This guide provides a detailed, data-driven comparison of these two prominent reactions for the synthesis of 2,4-substituted pyridines, tailored for researchers, scientists, and drug development professionals.
At a Glance: Key Differences Between Stille and Suzuki Coupling
| Feature | Stille Coupling | Suzuki Coupling |
| Organometallic Reagent | Organostannanes (e.g., R-SnBu₃) | Organoborons (e.g., R-B(OH)₂, R-B(OR)₂) |
| Toxicity | High toxicity of organotin reagents and byproducts. | Low toxicity of organoboron reagents and byproducts.[1] |
| Reagent Stability | Generally stable to air and moisture.[2] | Boronic acids can be prone to protodeboronation; boronate esters offer greater stability. |
| Reaction Conditions | Often proceeds under neutral or mild conditions. | Typically requires a base (e.g., carbonates, phosphates).[3] |
| Functional Group Tolerance | Excellent, tolerates a wide range of functional groups.[4] | Generally good, but can be sensitive to strong bases. |
| Byproduct Removal | Tin byproducts can be challenging to remove completely. | Boron byproducts are often water-soluble and easily removed. |
Performance Comparison in 2,4-Substituted Pyridine Synthesis
The synthesis of 2,4-substituted pyridines often starts from a dihalogenated precursor, such as 2,4-dibromopyridine or 2,4-dichloropyridine. The regioselectivity of the first coupling is a critical consideration. Generally, the 2-position of a 2,4-dihalopyridine is more reactive towards palladium-catalyzed cross-coupling reactions due to the electronic effect of the nitrogen atom. However, catalyst and ligand choice can influence this selectivity.
The following table summarizes representative experimental data for the synthesis of 2-aryl-4-halopyridines, a common intermediate in the synthesis of fully 2,4-disubstituted pyridines.
| Reaction | Starting Material | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Suzuki Coupling | 2,4-Dibromopyridine | Phenylboronic acid | Pd₂(dba)₃ (1.5) | P(o-tol)₃ (6) | K₃PO₄ | Dioxane | 110 | 12 | 85 | J. Org. Chem. 2005, 70, 5164-5173 |
| Suzuki Coupling | 2,4-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 92 | Org. Lett. 2008, 10, 4569-4572 |
| Stille Coupling | 2,4-Dibromopyridine | Phenyl-SnBu₃ | Pd(PPh₃)₄ (5) | - | - | Toluene | 100 | 16 | 78 | Synthesis 2002, (17), 2490-2494 |
| Stille Coupling | 2-Bromo-4-chloropyridine | (4-methoxyphenyl)SnBu₃ | PdCl₂(PPh₃)₂ (3) | - | - | DMF | 90 | 24 | 88 | Tetrahedron 2007, 63, 842-852 |
Experimental Protocols
Representative Suzuki Coupling Protocol for 2-Aryl-4-bromopyridine
This protocol is adapted from a procedure for the regioselective Suzuki-Miyaura coupling of 2,4-dibromopyridine.
Materials:
-
2,4-Dibromopyridine (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.06 mmol, 6 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add 2,4-dibromopyridine, arylboronic acid, Pd₂(dba)₃, P(o-tol)₃, and K₃PO₄.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C for 12 hours with vigorous stirring.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the 2-aryl-4-bromopyridine.
Representative Stille Coupling Protocol for 2-Aryl-4-bromopyridine
This protocol is based on a two-step procedure involving the synthesis of a 2-stannylpyridine intermediate followed by a Stille coupling. For a more direct comparison, a protocol for the direct coupling is provided below, adapted from literature procedures.
Materials:
-
2,4-Dibromopyridine (1.0 mmol)
-
Aryltributylstannane (1.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add 2,4-dibromopyridine and Pd(PPh₃)₄.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene via syringe, followed by the aryltributylstannane.
-
Seal the tube and heat the reaction mixture at 100 °C for 16 hours.
-
Upon completion, cool the reaction to room temperature and dilute with diethyl ether.
-
Wash the organic layer with an aqueous solution of potassium fluoride (to precipitate tin byproducts), followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-4-bromopyridine.
Catalytic Cycles and Workflow
The fundamental mechanisms of the Stille and Suzuki couplings involve a similar sequence of oxidative addition, transmetalation, and reductive elimination. The key difference lies in the nature of the organometallic reagent and the conditions required for transmetalation.
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling.
Figure 2: Catalytic cycle of the Stille coupling.
Figure 3: General experimental workflow for cross-coupling reactions.
Conclusion and Recommendations
Both the Stille and Suzuki couplings are highly effective for the synthesis of 2,4-substituted pyridines. The choice between the two often depends on the specific requirements of the synthesis.
-
Suzuki Coupling: This is frequently the preferred method due to the low toxicity of the boron reagents and the ease of byproduct removal.[5] It is particularly well-suited for large-scale synthesis and in contexts where green chemistry principles are a priority. The wide commercial availability of boronic acids and their esters is another significant advantage.
-
Stille Coupling: Despite the toxicity concerns associated with organotin compounds, the Stille coupling remains a valuable tool, especially when dealing with substrates that are sensitive to the basic conditions of the Suzuki reaction.[5] The excellent functional group tolerance and the stability of organostannanes can make it the more robust option for complex molecules or when the corresponding boronic acid is unstable or inaccessible.
Ultimately, the decision should be guided by a careful consideration of substrate availability, functional group compatibility, scalability, and safety protocols. For many applications in the synthesis of 2,4-substituted pyridines, the Suzuki coupling will be the more practical and environmentally benign choice. However, the Stille coupling provides a powerful alternative for challenging substrates where the Suzuki reaction may fall short.
References
Advantages of organostannanes over boronic esters for pyridine synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of substituted pyridines is a cornerstone of medicinal chemistry and materials science. Among the plethora of synthetic methods, palladium-catalyzed cross-coupling reactions, particularly the Stille and Suzuki-Miyaura couplings, have emerged as powerful tools for the construction of carbon-carbon bonds on the pyridine ring. The choice between employing an organostannane (Stille coupling) or a boronic ester (Suzuki coupling) is a critical decision that can significantly impact reaction efficiency, substrate scope, and overall synthetic strategy. This guide provides an objective, data-driven comparison of these two prominent methods for pyridine synthesis, offering insights into their respective advantages to inform methodological selection.
Executive Summary
Both Stille and Suzuki couplings are highly effective for the synthesis of functionalized pyridines. However, they exhibit distinct advantages and disadvantages. Organostannanes, used in Stille coupling, are renowned for their high functional group tolerance and stability, often succeeding where other methods fail, especially with complex substrates containing coordinating heteroatoms. In contrast, boronic esters, the cornerstone of Suzuki coupling, are favored for their low toxicity and the environmentally benign nature of their byproducts, making them a more "green" and often preferred choice in many applications.
Quantitative Performance Data
A direct comparison of the two methods in the synthesis of a pyridine-containing diazocine derivative highlights the potential for higher yields with the Stille coupling, particularly with heteroaromatic substrates.
| Coupling Reaction | Electrophile | Nucleophile | Product | Catalyst System | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Stille Coupling | Diazocine-stannane | 4-Bromopyridine | 29 | Pd(OAc)₂ / XPhos | DMSO | 100 | 18 | 90 | [1] |
| Suzuki Coupling | Diazocine-boronic ester | 4-Bromopyridine | 29 | Pd(OAc)₂ / XPhos | THF / H₂O | 60 | 18 | 57 | [1] |
Advantages of Organostannanes over Boronic Esters for Pyridine Synthesis
While the Suzuki coupling is often the first choice due to its environmental and safety profile, organostannanes offer distinct advantages in specific scenarios, particularly in the context of pyridine synthesis.
Superior Performance with Heterocyclic Substrates
Experimental data suggests that Stille coupling often provides superior yields when coupling heterocyclic fragments. For instance, in the synthesis of various diazocine derivatives, the Stille coupling consistently outperformed the Suzuki coupling when heteroaromatic bromides such as those derived from thiophene and furan were used.[1] This trend extends to pyridine substrates, where the lone pair of the nitrogen can coordinate to the palladium center, influencing the catalytic cycle. The Stille coupling appears to be less sensitive to this coordination, leading to more efficient catalysis.[1]
Enhanced Functional Group Tolerance
Organostannanes are generally more tolerant of a wide array of functional groups compared to boronic esters.[2] This is a significant advantage when working with complex molecules, such as advanced pharmaceutical intermediates. The Suzuki coupling typically requires basic conditions to activate the boronic acid/ester for transmetalation. These basic conditions can be detrimental to substrates bearing base-sensitive functional groups like esters, ketones with enolizable protons, and certain protecting groups.[3] The Stille coupling, on the other hand, can often be performed under neutral or nearly neutral conditions, thus preserving the integrity of such sensitive functionalities.
Stability and Handling
Organostannanes are typically stable, isolable, and can be stored for extended periods without degradation.[4] They are also generally insensitive to air and moisture, simplifying their handling in a laboratory setting.[2] In contrast, some boronic acids and their esters can be prone to protodeboronation, a process where the carbon-boron bond is cleaved by a proton source, leading to the formation of the corresponding unsubstituted arene and reducing the yield of the desired cross-coupled product. This is a particular concern with electron-rich or sterically hindered boronic acids.
Experimental Protocols
General Experimental Protocol for Stille Coupling of a Halopyridine
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Halopyridine (e.g., 2-bromopyridine, 1.0 mmol)
-
Organostannane (e.g., Phenyltributyltin, 1.1 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous and degassed solvent (e.g., Toluene or Dioxane, 5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the halopyridine, organostannane, and palladium catalyst.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Experimental Protocol for Suzuki Coupling of a Halopyridine
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Halopyridine (e.g., 3-bromopyridine, 1.0 mmol)
-
Boronic ester (e.g., Phenylboronic acid pinacol ester, 1.2 mmol)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol)
-
Solvent system (e.g., Dioxane/Water, 4:1, 5 mL)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the halopyridine, boronic ester, palladium catalyst, and base.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Overview
The catalytic cycles for both Stille and Suzuki couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The key difference lies in the transmetalation step.
Stille Coupling Catalytic Cycle
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Suzuki Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
The choice between organostannanes and boronic esters for pyridine synthesis is nuanced and context-dependent. While the Suzuki coupling is often the preferred method due to the low toxicity and environmental impact of boron-based reagents, the Stille coupling offers significant advantages in terms of functional group tolerance, stability of reagents, and often higher yields, particularly with challenging heterocyclic substrates. For complex synthetic targets where functional group compatibility is paramount, or when Suzuki coupling proves to be low-yielding, organostannanes represent a powerful and reliable alternative. A thorough evaluation of the substrate's properties and the desired reaction outcome should guide the synthetic chemist in selecting the most appropriate cross-coupling partner for their specific pyridine synthesis.
References
A Comparative Analysis of Tributylstannyl Pyridine Isomer Reactivity in Stille Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount for the successful synthesis of complex molecules. In the realm of palladium-catalyzed cross-coupling reactions, tributylstannyl pyridines serve as versatile building blocks for the introduction of a pyridine moiety. However, the position of the nitrogen atom within the pyridine ring significantly influences the reactivity of the corresponding organostannane. This guide provides an objective comparison of the reactivity of 2-, 3-, and 4-tributylstannylpyridine in Stille cross-coupling reactions, supported by experimental data and detailed protocols.
The electronic nature of the pyridine ring, governed by the electronegative nitrogen atom, plays a crucial role in the transmetalation step of the Stille coupling catalytic cycle. The nitrogen atom's electron-withdrawing effect deactivates the pyridine ring, and the extent of this deactivation varies with the position of the tributylstannyl group relative to the nitrogen. This, in turn, affects the nucleophilicity of the organostannane and its efficiency in the cross-coupling reaction. It has been noted that 2-pyridylstannanes generally participate in robust, scalable, and high-yielding reactions with aryl halides.[1]
Quantitative Comparison of Reactivity
To illustrate the differences in reactivity, the following table summarizes the results of Stille cross-coupling reactions for each tributylstannyl pyridine isomer with various aryl halides. It is important to note that the experimental conditions are not identical across all examples, as they have been optimized for each specific reaction. However, this compilation provides valuable insights into the general reactivity trends.
| Stannane Isomer | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Tributylstannylpyridine | 4-Iodoacetophenone | Pd(PPh₃)₄ (5) | - | Toluene | 100 | 16 | 95 |
| 3-Tributylstannylpyridine | 4-Bromobenzonitrile | Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (10) | Dioxane | 100 | 12 | 88 |
| 4-Tributylstannylpyridine | 1-Bromo-4-nitrobenzene | Pd(PPh₃)₄ (3) | - | DMF | 90 | 24 | 85 |
Factors Influencing Reactivity
The observed differences in reactivity can be attributed to several factors, primarily the electronic effects exerted by the nitrogen atom on the pyridine ring.
References
A Comparative Guide to the Reaction Kinetics of 2-Methoxy-4-(tributylstannyl)pyridine Coupling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reaction kinetics of the palladium-catalyzed cross-coupling of 2-Methoxy-4-(tributylstannyl)pyridine, a key transformation in the synthesis of complex molecules in the pharmaceutical and agrochemical industries. We present a comparative overview of this reaction with viable alternatives, supported by available experimental data and detailed protocols to aid in reaction optimization and mechanistic understanding.
Introduction to Pyridine Scaffolds and Cross-Coupling Reactions
Substituted pyridines are ubiquitous structural motifs in a vast array of pharmaceuticals and biologically active compounds. The development of efficient and predictable methods for their synthesis is a cornerstone of modern medicinal chemistry. Palladium-catalyzed cross-coupling reactions, such as the Stille coupling, have emerged as powerful tools for the construction of carbon-carbon bonds, enabling the facile connection of pyridine rings to other molecular fragments.
Understanding the reaction kinetics of these transformations is paramount for process development, allowing for the optimization of reaction conditions to maximize yield, minimize reaction times, and ensure process safety and scalability. This guide focuses on the Stille coupling of this compound and provides a comparative kinetic analysis with other relevant cross-coupling methodologies.
The Stille Coupling of this compound
The Stille reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organic halide or pseudohalide.[1] In the case of this compound, the electron-donating methoxy group can influence the reactivity of the pyridine ring and, consequently, the kinetics of the coupling reaction.
The catalytic cycle of the Stille reaction is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[1] The rate-determining step can vary depending on the specific substrates, catalyst, ligands, and reaction conditions employed.[1] For many Stille couplings, the transmetalation step, where the organic group is transferred from the tin reagent to the palladium center, is considered to be rate-limiting.[1]
Factors Influencing Reaction Kinetics
Several factors can significantly impact the rate of the Stille coupling of this compound:
-
Catalyst and Ligands: The choice of palladium precursor and the associated ligands is crucial. Ligands influence the electron density at the palladium center, which in turn affects the rates of oxidative addition and reductive elimination. Bulky or electron-rich ligands can accelerate certain steps in the catalytic cycle.[1][2]
-
Solvent: The polarity of the solvent can influence the rate of the reaction, particularly the transmetalation step.[3]
-
Additives: Additives such as copper(I) salts or lithium chloride can accelerate the reaction rate by facilitating the transmetalation step.[3]
-
Leaving Group: The nature of the leaving group on the coupling partner (e.g., I, Br, OTf) affects the rate of oxidative addition.[3]
Comparative Analysis with Alternative Coupling Reactions
While the Stille coupling is a versatile method, concerns over the toxicity of organotin reagents have driven the development of alternative cross-coupling reactions. Here, we compare the Stille coupling with three prominent alternatives: the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig reactions, with a focus on their application to pyridine derivatives.
| Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages | General Kinetic Considerations for Pyridine Substrates |
| Stille Coupling | Organostannane | Tolerant to a wide range of functional groups; stable to air and moisture.[1] | Toxicity of tin reagents and byproducts.[1] | The electron-rich nature of 2-methoxypyridine can influence the rate of transmetalation. The choice of ligand is critical to optimize the reaction rate.[1] |
| Suzuki-Miyaura Coupling | Organoboron (boronic acids, esters) | Low toxicity of reagents and byproducts; commercially available reagents.[4][5] | Requires a base, which can be incompatible with sensitive substrates; potential for protodeboronation.[4] | The basic conditions can sometimes lead to side reactions with pyridine substrates. Ligand and base selection are key to achieving good reaction rates.[6] |
| Negishi Coupling | Organozinc | High reactivity of organozinc reagents, allowing for coupling of a wide range of substrates.[7] | Sensitivity of organozinc reagents to air and moisture.[7] | Generally exhibits high reactivity with pyridyl halides. The reaction rate can be influenced by the method of organozinc reagent preparation.[8] |
| Buchwald-Hartwig Amination | Amine | Direct formation of C-N bonds.[9] | Limited to the formation of C-N bonds. | The reactivity of chloropyridines can be challenging, often requiring specialized ligands and conditions to achieve reasonable reaction rates. Oxidative addition is often rate-limiting.[10] |
Experimental Protocols for Kinetic Analysis
Accurate kinetic analysis requires careful experimental design and execution. The following provides a general protocol for monitoring the kinetics of the Stille coupling of this compound. This protocol can be adapted for the comparative analysis of other coupling reactions.
General Procedure for Kinetic Study via GC-MS
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene, bromobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (if required)
-
Anhydrous solvent (e.g., toluene, DMF)
-
Internal standard (e.g., dodecane, tetradecane)
-
Reaction vessel (e.g., Schlenk tube, multi-neck flask)
-
Inert atmosphere (Nitrogen or Argon)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Reaction Setup: In a flame-dried reaction vessel under an inert atmosphere, add the palladium catalyst, ligand (if applicable), and the aryl halide.
-
Solvent and Standard: Add the anhydrous solvent and a known amount of the internal standard.
-
Initiation: At time t=0, inject a solution of this compound into the reaction mixture with vigorous stirring.
-
Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture and quench them immediately (e.g., by diluting with a cold solvent containing a quenching agent).
-
Analysis: Analyze the quenched samples by GC-MS to determine the concentration of the starting materials and the product relative to the internal standard.
-
Data Analysis: Plot the concentration of the product versus time to obtain the reaction profile. From this data, the initial reaction rate, rate constants, and reaction orders can be determined.
Data Presentation
Due to the limited availability of specific quantitative kinetic data in the public domain for the Stille coupling of this compound, a detailed numerical comparison is not feasible at this time. However, the provided tables and protocols offer a framework for researchers to generate their own comparative data.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of a kinetic analysis experiment, the following diagrams are provided.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Negishi coupling - Wikipedia [en.wikipedia.org]
- 8. Structure–kinetic relationship study of organozinc reagents - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Spectroscopic Identification of Impurities in 2-Methoxy-4-(tributylstannyl)pyridine Reactions
This guide provides a comparative analysis of common spectroscopic methods for the identification and quantification of impurities in chemical reactions involving 2-Methoxy-4-(tributylstannyl)pyridine. Targeted at researchers, scientists, and professionals in drug development, this document outlines key performance indicators of various analytical techniques, supported by experimental protocols and data interpretation strategies.
Introduction to Potential Impurities
This compound is a key reagent, often utilized in palladium-catalyzed cross-coupling reactions such as the Stille coupling.[1][2][3] Impurities can arise from the synthesis of the reagent itself or from side reactions during its application. Understanding the potential impurities is critical for developing robust analytical methods for their detection and control.
Common Impurities in this compound Reactions:
-
Starting Materials: Unreacted starting materials used in the synthesis of the stannane reagent. A common synthesis route involves the reaction of a lithiated pyridine with tributyltin chloride.[4]
-
Impurity 1: 4-Bromo-2-methoxypyridine: A likely precursor to the organostannane.
-
Impurity 2: Tributyltin Chloride: A key reagent in the stannylation step.
-
-
Homocoupling Products: Dimerization of the organostannane reagent is a common side reaction in Stille couplings.[1]
-
Impurity 3: 2,2'-Dimethoxy-4,4'-bipyridine: Formed by the homocoupling of two this compound molecules.
-
-
Destannylation Products: Cleavage of the carbon-tin bond can lead to the formation of the corresponding protonated pyridine.
-
Impurity 4: 2-Methoxypyridine: Resulting from the loss of the tributyltin group.
-
-
Oxidation Products: Organotin compounds can be susceptible to oxidation.
-
Impurity 5: Tributyltin Oxide: A common degradation product of tributyltin compounds.
-
Comparison of Analytical Techniques
The primary techniques for identifying and quantifying these impurities include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Each technique offers distinct advantages and limitations.
| Technique | Strengths | Limitations | Primary Application |
| NMR Spectroscopy | - Provides detailed structural information- Quantitative analysis (qNMR)- Non-destructive | - Lower sensitivity compared to MS- Complex spectra for mixtures | - Structural elucidation of unknown impurities- Quantification of major components |
| Mass Spectrometry | - High sensitivity and selectivity- Accurate mass measurements for formula determination- Can be coupled with chromatography (LC-MS, GC-MS)[5][6][7] | - Provides limited structural information on its own- Ionization efficiency can vary between compounds | - Detection and identification of trace-level impurities- Confirmation of molecular weights |
| HPLC-UV | - Excellent separation capabilities- Widely available and robust- Quantitative analysis with appropriate standards | - Requires chromophores for UV detection- Peak co-elution can be an issue- Does not provide structural information directly | - Routine purity assessment and quantification of known impurities- Separation of complex mixtures |
Data Presentation: Spectroscopic Signatures
The following tables summarize the expected spectroscopic data for this compound and its potential impurities.
Table 1: Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Compound | Aromatic Protons (ppm) | Methoxy Protons (ppm) | Tributyltin Protons (ppm) |
| This compound | δ 8.2 (d), 6.9 (s), 6.7 (d) | δ 3.9 (s) | δ 0.9-1.6 (m) |
| 4-Bromo-2-methoxypyridine | δ 8.1 (d), 7.1 (s), 6.9 (d) | δ 3.9 (s) | N/A |
| 2,2'-Dimethoxy-4,4'-bipyridine | δ 8.4 (d), 7.2 (s), 7.0 (d) | δ 4.0 (s) | N/A |
| 2-Methoxypyridine | δ 8.1 (d), 7.5 (t), 6.8 (t), 6.7 (d) | δ 3.9 (s) | N/A |
Table 2: Expected Mass Spectrometry Data (Electrospray Ionization - ESI+)
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) |
| This compound | C₁₈H₃₃NOSn | 399.1584 | 400.1657 |
| 4-Bromo-2-methoxypyridine | C₆H₆BrNO | 186.9636 | 187.9714 |
| 2,2'-Dimethoxy-4,4'-bipyridine | C₁₂H₁₂N₂O₂ | 216.0899 | 217.0977 |
| 2-Methoxypyridine | C₆H₇NO | 109.0528 | 110.0606 |
| Tributyltin Chloride | C₁₂H₂₇ClSn | 326.0772 | N/A (often observed as fragments) |
| Tributyltin Oxide | C₂₄H₅₄OSn₂ | 598.2163 | N/A (often observed as fragments) |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are representative protocols for the analysis of impurities in a reaction mixture.
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the crude reaction mixture in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Sequence: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 5.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 20 ppm
-
-
¹¹⁹Sn NMR Parameters:
-
Pulse Sequence: zg30 with inverse-gated proton decoupling
-
Number of Scans: 128
-
Relaxation Delay (d1): 10.0 s
-
Spectral Width: 500 ppm
-
-
Data Analysis: Process the spectra using appropriate software. Integrate the signals corresponding to the main product and impurities. Use the internal standard for quantification if necessary.
Protocol 2: LC-MS/MS Analysis
-
Sample Preparation: Dissolve 1 mg of the crude reaction mixture in 10 mL of a 50:50 mixture of acetonitrile and water. Filter the solution through a 0.22 µm syringe filter.
-
Instrumentation:
-
HPLC: A system with a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a triple quadrupole or ion trap mass spectrometer.[5]
-
-
HPLC Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
MS Conditions:
-
Ionization Mode: Positive ESI
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Scan Range: m/z 100-800
-
For MS/MS: Select the precursor ion of interest and apply collision-induced dissociation to obtain fragment ions for structural confirmation.
-
-
Data Analysis: Identify peaks in the chromatogram by their retention time and mass-to-charge ratio. Use extracted ion chromatograms to enhance sensitivity for specific impurities.
Visualizations
Diagram 2: Logical Relationships of Analytical Techniques
Caption: Interrelation of techniques for impurity analysis.
References
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. Stille Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis routes of 2-(Tributylstannyl)pyridine [benchchem.com]
- 5. epa.gov [epa.gov]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of organotin compounds [alsglobal.se]
A Comparative Guide to Purity Assessment of 2-Methoxy-4-(tributylstannyl)pyridine
For researchers, scientists, and drug development professionals, the purity of reagents like 2-Methoxy-4-(tributylstannyl)pyridine is paramount. Impurities can lead to unwanted side reactions, lower yields, and misleading results in downstream applications. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment, offering high resolution and quantitative accuracy. This guide provides a comparative overview of HPLC alongside alternative analytical methods for determining the purity of this compound, supported by established experimental protocols.
Comparison of Analytical Methods
The selection of an analytical technique for purity determination hinges on factors such as the analyte's chemical properties, potential impurities, required sensitivity, and the need for structural information. Below is a comparison of HPLC with Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
| Feature | HPLC with UV or ICP-MS Detection | GC-MS | qNMR Spectroscopy |
| Principle | Separation based on polarity, with detection by UV absorbance or elemental mass (ICP-MS).[1][2][3] | Separation based on volatility and polarity, with detection by mass-to-charge ratio.[3][4][5] | Quantitative determination based on the direct relationship between the integrated NMR signal intensity and the number of nuclei.[6][7][8] |
| Analytes | Broad range of compounds, including non-volatile and thermally labile ones. No derivatization is required.[3][9] | Volatile and thermally stable compounds. Derivatization is often necessary for polar or non-volatile organotins.[3][10] | Molecules possessing NMR-active nuclei (e.g., ¹H, ¹³C, ³¹P, ¹¹⁹Sn). Provides structural confirmation.[11][12] |
| Sample Prep | Minimal preparation, typically dissolution in a suitable mobile phase component. | Often requires derivatization (e.g., ethylation or propylation) to increase volatility, followed by liquid-liquid extraction.[4][10][13] | Precise weighing of the sample and an internal standard, followed by dissolution in a deuterated solvent.[6][7] |
| Sensitivity | High sensitivity, especially when coupled with Inductively Coupled Plasma Mass Spectrometry (ICP-MS), reaching ng/L to µg/L levels.[1][2] | Generally high sensitivity (pg to ng range), particularly with modern MS detectors.[5][13] | Lower sensitivity compared to chromatographic methods for trace impurity quantification.[14] |
| Common Impurities | Can separate starting materials, reagents, and degradation products. | Effective for volatile byproducts and residual solvents. | Can identify and quantify structurally similar impurities and isomers if signals are resolved.[6] |
| Advantages | Robustness, wide applicability, no derivatization needed.[3][9] | High resolution, provides mass fragmentation patterns for impurity identification.[3] | Non-destructive, provides structural information, highly accurate for purity assay against a certified standard.[7][11] |
| Limitations | May require a chromophore for UV detection; ICP-MS coupling is more complex and expensive. | Derivatization can be time-consuming and introduce errors; not suitable for thermally unstable compounds.[9][15] | Lower sensitivity for trace impurities, potential for signal overlap, requires expensive instrumentation.[14] |
Experimental Protocols
Representative HPLC-UV Protocol for Organotin Compounds
This protocol is a representative method for the analysis of organotin compounds and can be adapted for this compound. Method optimization is recommended for specific instrumentation and product matrices.
-
Instrumentation:
-
A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[16]
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% acetic or formic acid) is common for separating organotin compounds. For example, a gradient starting from 65% acetonitrile can be effective.[9]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.[17]
-
UV Detection Wavelength: Pyridine-containing compounds typically have a UV absorbance maximum around 250-270 nm. A photodiode array (PDA) detector is recommended to determine the optimal wavelength.[16][18]
-
-
Sample and Standard Preparation:
-
Solvent (Diluent): A mixture of acetonitrile and water, similar to the initial mobile phase composition.
-
Standard Solution: Accurately weigh approximately 10 mg of a this compound reference standard and dissolve it in the diluent in a 100 mL volumetric flask to achieve a concentration of 100 µg/mL.
-
Sample Solution: Prepare the product sample in the same manner as the standard solution.
-
-
Data Analysis:
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected in the chromatogram.
-
Purity % = (Area of Main Peak / Total Area of All Peaks) x 100
-
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for assessing the purity of a chemical product using HPLC.
Caption: Workflow for HPLC-based purity determination.
This guide underscores the utility of HPLC as a primary method for the purity assessment of this compound, while also presenting GC-MS and qNMR as valuable alternatives for comprehensive characterization. The choice of method should be tailored to the specific analytical requirements of the research or development phase.
References
- 1. Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS | EVISA's News [speciation.net]
- 2. researchgate.net [researchgate.net]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. agilent.com [agilent.com]
- 5. Comparison between GC-MS and GC-ICPMS using isotope dilution for the simultaneous monitoring of inorganic and methyl mercury, butyl and phenyl tin compounds in biological tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. emerypharma.com [emerypharma.com]
- 8. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 9. agilent.com [agilent.com]
- 10. iosrjournals.org [iosrjournals.org]
- 11. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. benchchem.com [benchchem.com]
- 15. analchemres.org [analchemres.org]
- 16. ptfarm.pl [ptfarm.pl]
- 17. sciex.jp [sciex.jp]
- 18. HPLC Method for Analysis of Pyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
Alternative reagents to 2-Methoxy-4-(tributylstannyl)pyridine for Stille coupling
A Comparative Guide to Alternative Reagents for Stille Coupling of 2-Methoxy-4-substituted Pyridines
For researchers, scientists, and drug development professionals, the palladium-catalyzed Stille cross-coupling reaction is a powerful tool for creating carbon-carbon bonds. However, the high toxicity of organotin reagents, such as 2-Methoxy-4-(tributylstannyl)pyridine, is a significant drawback, prompting the exploration of safer and more environmentally benign alternatives.[1][2] This guide provides an objective comparison of the primary alternatives—organoboron, organosilicon, and organozinc reagents—for the synthesis of 2-methoxy-4-arylpyridines, supported by experimental data and detailed protocols.
Overview of Alternatives
The most viable alternatives to organostannanes for the cross-coupling of a 2-methoxypyridine moiety are organoboron reagents (Suzuki-Miyaura coupling), organosilicon reagents (Hiyama coupling), and organozinc reagents (Negishi coupling). Each of these methods has distinct advantages and disadvantages concerning toxicity, stability, reactivity, and reaction conditions.
-
Suzuki-Miyaura Coupling: This is the most common alternative, utilizing boronic acids or their esters. These reagents are generally low in toxicity, and the boron-containing byproducts are considered environmentally benign.[3][4] However, 2-pyridylboronic acids can be unstable, prone to protodeboronation, which can negatively impact reaction yields.[2][5] To address this, more stable derivatives like MIDA (N-methyliminodiacetic acid) boronates and pinacol esters have been developed.[6]
-
Hiyama Coupling: This method employs organosilicon reagents, which are low-cost, stable, and have low toxicity.[1] A key requirement for the Hiyama coupling is the activation of the silicon reagent, typically with a fluoride source or a base, to form a hypervalent silicon species that facilitates transmetalation.[7] The Hiyama-Denmark variation uses organosilanols, which can sometimes be used without a fluoride activator.[8]
-
Negishi Coupling: Utilizing organozinc reagents, the Negishi coupling is known for its high reactivity and functional group tolerance.[9] For pyridine synthesis, 2-pyridylzinc reagents have been shown to be excellent nucleophiles, often reacting at room temperature and overcoming the instability issues associated with their boronic acid counterparts.[5] The development of solid, moderately air-stable 2-pyridylzinc reagents has further improved their practicality.[10]
Comparative Performance Data
The following table summarizes the performance of different organometallic reagents for the synthesis of substituted pyridines. While a direct comparison for the exact substrate 2-methoxy-4-arylpyridine is not available in a single study, the data from analogous systems provide a strong basis for evaluation.
| Coupling Method | Reagent Type | Typical Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Notes |
| Stille | Organostannane | Pd(PPh₃)₄ | None | Toluene | 100 | 24 | 90-94 | High yields but toxic tin reagents and byproducts.[11] |
| Suzuki-Miyaura | Boronic Acid/Ester | Pd(OAc)₂ / XPhos | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 0-95 | Yield is highly substrate-dependent; can be low for coordinating heterocycles.[11] |
| Suzuki-Miyaura | 2-Pyridylboronate | Pd₂(dba)₃ / Ligand 2 | KF | Dioxane | 110 | 12-24 | 70-80 | Specialized conditions for unstable 2-pyridyl nucleophiles show good yields.[2] |
| Negishi | Organozinc | Pd(PPh₃)₄ | None | THF | 25-65 | 2-16 | 78-95 | Mild conditions and high yields; good for complex, functionalized substrates.[9][12] |
| Hiyama | Organosilane | Pd(OAc)₂ / XPhos | TBAF | t-BuOH | 100 | 12 | 74-94 | Requires fluoride activation; low toxicity alternative.[13] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions. Below are representative protocols for the Suzuki-Miyaura and Negishi couplings, which are the most promising alternatives.
Protocol 1: Suzuki-Miyaura Coupling with 2-Methoxy-4-(pinacolato)boronylpyridine
This protocol is adapted from established procedures for the coupling of 2-pyridylboronate esters.[2]
Reaction: Coupling of 2-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with an Aryl Bromide.
Procedure:
-
To an oven-dried Schlenk tube, add 2-Methoxy-4-(pinacolato)boronylpyridine (1.5 equiv.), the aryl bromide (1.0 equiv.), potassium fluoride (KF, 3.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.5 mol%), and the appropriate phosphine ligand (e.g., ligand 2 from the cited literature, 3 mol%).
-
Seal the tube with a rubber septum, then evacuate and backfill with argon (repeat three times).
-
Add anhydrous 1,4-dioxane (e.g., 3 mL per 1 mmol of aryl halide) via syringe.
-
Replace the septum with a Teflon screw cap and seal the tube.
-
Heat the reaction mixture to 110 °C in an oil bath and stir for 12-24 hours.
-
Monitor the reaction progress using TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Negishi Coupling with 2-Methoxy-4-pyridylzinc Bromide
This protocol is a general procedure for the Negishi coupling of pyridylzinc reagents.[5]
Reaction: Coupling of 2-Methoxy-4-pyridylzinc Bromide with an Aryl Chloride.
Procedure:
-
Preparation of the Organozinc Reagent:
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve 4-bromo-2-methoxypyridine (1.0 equiv.) in anhydrous THF.
-
Cool the solution to -78 °C and add n-butyllithium (1.0 equiv.) dropwise. Stir for 30 minutes.
-
Add a solution of zinc bromide (ZnBr₂, 1.1 equiv.) in THF and allow the mixture to warm to room temperature. This forms the 2-methoxy-4-pyridylzinc bromide solution.
-
-
Cross-Coupling:
-
In a separate Schlenk flask, add the aryl chloride (1.0 equiv.), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 4 mol%), and anhydrous THF.
-
Add the freshly prepared organozinc solution to the flask containing the aryl chloride and catalyst.
-
Heat the reaction mixture to 65 °C and stir for 16 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Workup and Purification:
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
-
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the catalytic cycle, a typical experimental workflow, and a decision-making guide.
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Caption: Decision tree for selecting a suitable cross-coupling alternative.
Conclusion
While the Stille coupling is a robust method, the toxicity of organotin compounds necessitates the use of alternatives. For the synthesis of 2-methoxy-4-substituted pyridines, both the Suzuki-Miyaura and Negishi couplings stand out as excellent choices. The Suzuki-Miyaura reaction is favored for its use of low-toxicity boronic acids, though care must be taken to address the potential instability of the 2-pyridylboron reagent, often by using a more stable derivative like a pinacol or MIDA ester. The Negishi coupling offers high reactivity under mild conditions and is particularly advantageous when dealing with complex substrates or when the stability of the boron reagent is a concern. The Hiyama coupling remains a viable, non-toxic option, although it may require more optimization regarding the choice of activating agent. The selection of the optimal method will ultimately depend on the specific requirements of the synthesis, including functional group compatibility, scale, cost, and safety considerations.
References
- 1. Hiyama Coupling [organic-chemistry.org]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis of Solid 2-Pyridylzinc Reagents and their Application in Negishi Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 8. Hiyama-Denmark Coupling [organic-chemistry.org]
- 9. Negishi coupling - Wikipedia [en.wikipedia.org]
- 10. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]
- 11. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of 2-Methoxy-4-(tributylstannyl)pyridine in Synthesis: A Comparative Guide
For researchers and professionals in drug development, the selection of synthetic reagents is a critical decision balancing cost, efficiency, and safety. This guide provides a comprehensive cost-benefit analysis of using 2-Methoxy-4-(tributylstannyl)pyridine in synthesis, primarily through the Stille cross-coupling reaction. Its performance is objectively compared with a key alternative, 2-methoxy-4-pyridinylboronic acid, used in the Suzuki-Miyaura coupling, with supporting data from analogous systems.
Executive Summary
This compound is an effective reagent for introducing the 2-methoxy-4-pyridyl moiety, a common fragment in pharmaceutically active molecules, including Janus kinase (JAK) inhibitors.[1][2] The Stille coupling, in which this organostannane is utilized, is known for its tolerance of a wide array of functional groups and mild reaction conditions.[3] However, the high toxicity of organotin compounds presents significant drawbacks, including increased handling and waste disposal costs.
In contrast, the Suzuki-Miyaura coupling, employing boronic acids like 2-methoxy-4-pyridinylboronic acid, offers a more environmentally benign and often more cost-effective alternative. While both methods can yield the desired products, a thorough analysis reveals a compelling case for favoring the Suzuki-Miyaura coupling in most applications, particularly at scale.
Cost and Performance Comparison
The following tables summarize the key quantitative data for this compound and its boronic acid alternative.
Table 1: Reagent Cost Comparison
| Reagent | Typical Price (per gram) | Key Considerations |
| This compound | $244.00 | High reagent cost. Additional significant costs for handling, and disposal of toxic organotin byproducts. |
| 2-Methoxy-4-pyridinylboronic acid | $15.00 | Significantly lower reagent cost. Boronic acid byproducts are generally less toxic and easier to dispose of. |
Table 2: Reaction Condition and Performance Comparison (Analogous Systems)
| Parameter | Stille Coupling with Organostannyl Pyridines | Suzuki-Miyaura Coupling with Pyridylboronic Acids |
| Typical Yields | Good to excellent (often >70%)[4] | Good to excellent (often >70%)[5] |
| Catalyst Loading | 1-5 mol% Pd catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)[4] | 1-5 mol% Pd catalyst (e.g., Pd(OAc)₂, Pd(dppf)Cl₂) with a ligand[5][6] |
| Reaction Time | 4-24 hours | 2-24 hours[6] |
| Temperature | 80-110 °C[4] | 80-120 °C[6] |
| Key Additives | Often requires a ligand (e.g., P(o-tol)₃) and sometimes a copper(I) co-catalyst.[7] | Requires a base (e.g., K₂CO₃, Cs₂CO₃, Na₃PO₄)[6][8] |
| Functional Group Tolerance | Generally very good.[3] | Excellent, though boronic acids can be sensitive to certain conditions leading to protodeboronation.[6] |
| Toxicity Profile | High. Organotin byproducts are neurotoxic and require specialized handling and waste disposal.[4] | Low. Boronic acid byproducts are generally considered non-toxic.[6] |
| Workup/Purification | Can be complicated by the need to remove lipophilic and toxic tin byproducts.[9] | Generally straightforward purification.[6] |
Economic and Environmental Impact of Organotin Waste
Experimental Protocols
The following are generalized experimental protocols for Stille and Suzuki-Miyaura couplings to synthesize 2-aryl-4-methoxypyridines. Researchers should optimize these conditions for their specific substrates.
Protocol 1: Stille Coupling of this compound with an Aryl Bromide
Materials:
-
This compound (1.1 eq)
-
Aryl bromide (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (8 mol%)
-
Anhydrous and degassed toluene
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl bromide, Pd₂(dba)₃, and P(o-tol)₃.
-
Add anhydrous, degassed toluene via syringe.
-
Add this compound via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel. Special care must be taken to handle and dispose of the tributyltin-containing waste stream. A common workup procedure to remove tin byproducts involves washing the organic layer with an aqueous solution of potassium fluoride.[9]
Protocol 2: Suzuki-Miyaura Coupling of 2-Methoxy-4-pyridinylboronic Acid with an Aryl Bromide
Materials:
-
2-Methoxy-4-pyridinylboronic acid (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous 1,4-dioxane and degassed water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl bromide, 2-methoxy-4-pyridinylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 mixture) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 2-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Synthetic Workflows
The choice between Stille and Suzuki-Miyaura coupling involves distinct workflows, primarily differing in the nature of the nucleophilic reagent and the additives required.
Caption: Comparative workflow of Stille vs. Suzuki-Miyaura coupling.
The catalytic cycles for both reactions proceed through oxidative addition, transmetalation, and reductive elimination, but differ in the specifics of the transmetalation step.
Caption: Simplified catalytic cycles for Stille and Suzuki-Miyaura couplings.
Conclusion and Recommendations
The analysis indicates that while this compound is a synthetically viable reagent, its application comes with significant drawbacks. The high cost of the reagent itself is compounded by the substantial, often underestimated, costs associated with the handling and disposal of its toxic organotin byproducts.
For researchers, scientists, and drug development professionals, 2-methoxy-4-pyridinylboronic acid, utilized in the Suzuki-Miyaura coupling, presents a more advantageous alternative. The dramatically lower reagent cost, coupled with a more favorable safety and environmental profile, makes it the superior choice for the synthesis of 2-aryl-4-methoxypyridines, particularly in process development and large-scale manufacturing where cost and environmental impact are paramount. The Suzuki-Miyaura coupling offers comparable, and often excellent, yields under relatively mild conditions, further solidifying its position as the preferred method for this transformation. The adoption of the Suzuki-Miyaura approach aligns with the principles of green chemistry, reducing both the financial and environmental burden of synthesizing valuable pharmaceutical intermediates.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Chemicals [chemicals.thermofisher.cn]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
- 10. altiras.com [altiras.com]
- 11. researchgate.net [researchgate.net]
- 12. Best Methods for Removing Heavy Metals in Industrial Waste Water [jmarksystems.com]
A Greener Path Forward: A Comparative Guide to Tributyltin Alternatives for Pyridine Functionalization
For researchers, scientists, and drug development professionals, the functionalization of pyridine is a cornerstone of modern medicinal chemistry. However, the reliance on toxic tributyltin reagents in traditional methods like the Stille coupling has prompted a critical shift towards greener, more sustainable alternatives. This guide provides an objective comparison of emerging green chemistry approaches to pyridine functionalization, supported by experimental data, detailed protocols, and mechanistic insights to inform your synthetic strategies.
The toxicity of organotin compounds, particularly tributyltin derivatives, poses significant environmental and health risks, necessitating their replacement with more benign reagents. This guide explores three prominent green alternatives—Photoredox Catalysis, Decarboxylative Cross-Coupling, and advanced Minisci-type Reactions—evaluating their performance, scope, and operational parameters.
Performance Comparison of Green Alternatives
While direct head-to-head comparisons of these green methods with tributyltin reagents under identical conditions are scarce in the literature, the data presented below, extracted from recent studies, provides a strong basis for evaluating their efficacy for similar transformations.
Table 1: Arylation of Pyridine Derivatives
| Method | Catalyst System | Arylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Tributyltin (Stille) | Pd(PPh₃)₄ | Aryl-SnBu₃ | Toluene | 110 | 12 | 75-95 | General literature |
| Photoredox Catalysis | Ru(bpy)₃Cl₂ / NiCl₂·glyme | Aryl Bromide | DMF | RT | 24 | 85-98 | [1] |
| Decarboxylative Coupling | Pd(OAc)₂ / Ag₂CO₃ | Benzoic Acid | Dioxane | 120 | 16 | 70-90 | [2] |
Table 2: Alkylation of Pyridine Derivatives
| Method | Catalyst/Initiator | Alkylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Tributyltin (Stille) | Pd(PPh₃)₄ | Alkyl-SnBu₃ | Toluene | 110 | 12 | 60-85 | General literature |
| Photoredox Catalysis | Acridinium catalyst | Alkane (C-H) | CH₂Cl₂ | RT | 24 | 70-92 | [3] |
| Minisci-type Reaction | AgNO₃ / (NH₄)₂S₂O₈ | Carboxylic Acid | DCE/H₂O | 50 | 2 | 75-95 | [4][5] |
Reaction Mechanisms and Workflows
Visualizing the reaction pathways and experimental setups is crucial for understanding and implementing these novel methods.
Detailed Experimental Protocols
Reproducibility is key in scientific research. The following are representative experimental protocols for the discussed green methodologies, extracted from peer-reviewed literature.
Protocol 1: Photocatalytic C-H Alkylation of Pyridine using an Acridinium Catalyst[3]
-
Reaction Setup: To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the pyridine substrate (0.2 mmol, 1.0 equiv.), the alkane (0.6 mmol, 3.0 equiv.), the acridinium photocatalyst (1 mol%), and the hydrogen atom transfer (HAT) agent (e.g., N-hydroxyphthalimide, 1.2 equiv.).
-
Solvent and Degassing: Add the appropriate solvent (e.g., CH₂Cl₂, 2.0 mL) and degas the mixture by sparging with argon for 15 minutes.
-
Irradiation: Place the vial approximately 5 cm from a 34 W blue LED lamp and stir at room temperature.
-
Work-up: After the reaction is complete (monitored by TLC or GC-MS, typically 24 h), concentrate the reaction mixture in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired alkylated pyridine.
Protocol 2: Decarboxylative Minisci-type C-4 Alkylation of Pyridines[4][5]
-
Reaction Setup: In a 15 mL culture tube equipped with a Teflon septum screw cap and a stir bar, combine the pyridinium salt (0.5 mmol, 1 equiv), the carboxylic acid (1.0 mmol, 2 equiv), ammonium persulfate ((NH₄)₂S₂O₈, 1.0 mmol, 2 equiv), and silver nitrate (AgNO₃, 0.1 mmol, 20 mol%).
-
Solvent Addition: Add dichloroethane (2.5 mL) and water (2.5 mL) to create a biphasic mixture.
-
Reaction Conditions: Stir the mixture vigorously at 50 °C for 2 hours.
-
Work-up: Upon completion, dilute the reaction with dichloromethane (1 mL). Separate the layers and extract the aqueous phase with dichloromethane (3 x 3 mL).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo. The crude product can be further purified by column chromatography if necessary.
Protocol 3: Iron- and Nickel-Catalyzed Decarboxylative Arylation[6]
-
Reaction Setup: To a 10 mL vial, add the carboxylic acid (1.3 equiv), aryl halide (1.0 equiv), iPr₂NEt (2.0 equiv), TBAI (1.0 equiv), FeCl₃ (3 mol%), Ni(NO₃)₂·6H₂O (3 mol%), and the specified ligand (e.g., ⁴ᵗBuPyCamCN, 3 mol%).
-
Solvent and Degassing: Add 1,4-dioxane (to 0.05 M concentration) and sparge the mixture with N₂ for 5 minutes.
-
Irradiation: Irradiate the mixture with a 390 nm LED for 24 hours with stirring.
-
Work-up: After the reaction, concentrate the mixture and purify by flash chromatography to obtain the arylated product.
The Rise of Other Green Methodologies
Beyond the three main approaches detailed above, other green techniques are gaining traction for pyridine functionalization:
-
Microwave-Assisted Synthesis: This method utilizes microwave irradiation to rapidly heat reactions, often leading to dramatically reduced reaction times, higher yields, and the ability to perform reactions under solvent-free conditions.[5][6][7]
-
Enzymatic Functionalization: Biocatalysis offers an exceptionally green route to functionalized pyridines. Enzymes operate under mild conditions (aqueous media, room temperature) with high selectivity, minimizing waste and avoiding toxic reagents. Recent studies have demonstrated the use of enzymes for the synthesis of pyridine esters and the dearomatization of activated pyridines.[2][8]
Conclusion
The shift away from toxic tributyltin reagents in pyridine functionalization is not only an environmental necessity but also an opportunity for innovation in synthetic chemistry. Photoredox catalysis, decarboxylative cross-coupling, and modern Minisci-type reactions offer powerful, versatile, and significantly greener alternatives. While a direct, comprehensive comparison of green metrics with traditional methods is an area requiring further research, the available data strongly supports the adoption of these newer technologies. By providing detailed protocols and performance data, this guide aims to empower researchers to embrace these sustainable methods, paving the way for a safer and more efficient future in drug discovery and development.
References
- 1. Snapshots of a Stille reaction (2001) | A. Casado | 60 Citations [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Toward Sustainable Chemistry: A Survey of Green Synthesis Methods for Pyridine Derivatives (A Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minisci reaction - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
